Cdk-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H17N3O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-(2-pyridin-3-yl-5,6-dihydrobenzo[h]quinazolin-4-yl)phenol |
InChI |
InChI=1S/C23H17N3O/c27-18-10-7-16(8-11-18)21-20-12-9-15-4-1-2-6-19(15)22(20)26-23(25-21)17-5-3-13-24-14-17/h1-8,10-11,13-14,27H,9,12H2 |
InChI Key |
MOHKJPJXXDRCBL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cyclin-Dependent Kinase 16 (CDK16)
Disclaimer: Initial searches for a specific compound designated "Cdk-IN-16" did not yield any direct references in the scientific literature. It is possible that this is an internal, non-publicly disclosed name or a less common identifier. This guide will therefore focus on the well-characterized Cyclin-Dependent Kinase 16 (CDK16), also known as PCTAIRE1, a kinase with significant therapeutic interest, particularly in oncology. The information presented herein is based on publicly available research on CDK16 and its known inhibitors.
Introduction
Cyclin-Dependent Kinase 16 (CDK16), a member of the PCTAIRE subfamily of serine/threonine protein kinases, is an atypical cyclin-dependent kinase.[1][2] Unlike canonical CDKs that primarily regulate the cell cycle, CDK16 has been implicated in a diverse range of cellular processes, including vesicle trafficking, spermatogenesis, neurite outgrowth, and the regulation of gene expression.[2][3] Notably, dysregulation of CDK16 has been linked to the progression of various cancers, including prostate, breast, and lung cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of CDK16, its cellular targets, and the landscape of its inhibition.
Molecular Structure and Activation
CDK16 possesses a catalytic kinase domain flanked by unique N- and C-terminal extensions.[2] Its activation is distinct from that of cell cycle CDKs. CDK16 is activated through its association with Cyclin Y (CCNY) or its homolog, Cyclin Y-like 1.[3] This interaction is facilitated by a "PCTAIRE" motif within the αC helix of the kinase, which differs from the "PSTAIRE" motif found in classical CDKs like CDK1.[1] The activation of the CDK16/Cyclin Y complex is a multi-step process that can involve phosphorylation and the recruitment of 14-3-3 proteins.[1]
Signaling Pathways and Cellular Functions
CDK16 exerts its influence on cellular function by phosphorylating a variety of substrate proteins, thereby modulating their activity and downstream signaling pathways.
-
Regulation of Cell Proliferation and Survival: CDK16 has been shown to promote cancer cell growth by phosphorylating and subsequently promoting the degradation of tumor suppressor proteins such as p27 and p53 via the ubiquitin-proteasome pathway.[4] It can also regulate the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.[4] In triple-negative breast cancer, CDK16 promotes progression and metastasis by phosphorylating the protein regulator of cytokinesis 1 (PRC1), which is involved in spindle formation during mitosis.[5]
-
Vesicle Trafficking and Neurite Outgrowth: CDK16 plays a role in intracellular transport and neuronal differentiation. It has been shown to regulate vesicle trafficking and is implicated in neurite outgrowth.[2] Putative substrates in these processes include AP2-associated protein kinase 1 (AAK1), dynamin 1, and synaptojanin 1.[5]
-
Gene Expression and Senescence: Recent studies have highlighted a role for CDK16 in regulating gene expression and cellular senescence. In lung cancer cells, a shortened 3'UTR of CDK16 allows it to escape targeting by miR-485-5p, leading to increased CDK16 expression and evasion of senescence.[5] Knockdown of CDK16 can induce senescence-associated phenotypes in lung cancer cell lines.[4]
Below is a diagram illustrating the key signaling pathways involving CDK16.
Inhibitors of CDK16
The development of selective CDK16 inhibitors is an active area of research. Due to the structural similarity within the ATP-binding pocket of kinases, achieving high selectivity can be challenging. However, several compounds have been identified that inhibit CDK16 activity.
A screening of various inhibitor libraries revealed that the ATP-binding pocket of CDK16 can accommodate both type I and type II kinase inhibitors.[1] The most potent inhibitors identified in cell-free and cell-based assays were the multi-targeted cancer drugs dabrafenib (B601069) and rebastinib (B1684436).[1][3][6] Crystal structures of CDK16 in complex with inhibitors like indirubin (B1684374) E804 and rebastinib have provided insights into its conformational plasticity and have revealed an inactive DFG-out binding conformation.[1][6]
Table 1: Known Inhibitors of CDK16
| Inhibitor | Type | Target(s) | Reported Potency (IC50/Ki) | Reference(s) |
| Dabrafenib | Type I | BRAF, CDK16 | Not specified for CDK16 | [1],[6],[3] |
| Rebastinib | Type II | TIE2, VEGFR2, CDK16 | Not specified for CDK16 | [1],[6],[3] |
| Indirubin E804 | Not specified | Not specified | Not specified for CDK16 | [1],[6] |
Experimental Protocols
The following are generalized methodologies for key experiments used to study the mechanism of action of CDK16 and its inhibitors.
1. Kinase Inhibition Assay (In Vitro)
-
Objective: To determine the potency of a compound in inhibiting the kinase activity of CDK16.
-
Methodology:
-
Recombinant CDK16/Cyclin Y complex is incubated with a specific peptide substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP) in a suitable kinase buffer.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper or beads).
-
The amount of incorporated phosphate (B84403) is quantified (e.g., by scintillation counting or autoradiography).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cell Viability/Proliferation Assay
-
Objective: To assess the effect of CDK16 inhibition on the growth and survival of cancer cells.
-
Methodology (e.g., using MTT or CellTiter-Glo):
-
Cancer cell lines (e.g., prostate, breast, or lung cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with the CDK16 inhibitor at a range of concentrations.
-
After a specific incubation period (e.g., 48-72 hours), a reagent (e.g., MTT or CellTiter-Glo) is added to each well.
-
The reagent is converted into a detectable product by metabolically active cells.
-
The signal (absorbance or luminescence) is measured using a plate reader.
-
The percentage of viable cells is calculated relative to untreated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.
-
3. Western Blotting
-
Objective: To analyze the levels of specific proteins and their phosphorylation status in cells treated with a CDK16 inhibitor.
-
Methodology:
-
Cells are treated with the inhibitor for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for CDK16, phosphorylated substrates (e.g., p-p27, p-PRC1), or other proteins of interest.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
Loading controls (e.g., β-actin or GAPDH) are used to ensure equal protein loading.
-
Below is a workflow diagram for a typical Western Blotting experiment.
References
- 1. Structure and inhibitor specificity of the PCTAIRE-family kinase CDK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and inhibitor specificity of the PCTAIRE-family kinase CDK16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK16 cyclin dependent kinase 16 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
Unraveling the Target Profile of Cyclin-Dependent Kinase Inhibitors: A Technical Overview
A comprehensive analysis of a specific cyclin-dependent kinase (CDK) inhibitor, designated Cdk-IN-16, could not be conducted as publicly available scientific literature and databases do not contain information on a compound with this identifier. Therefore, this guide will provide a broader technical overview of the methodologies and signaling pathways relevant to the characterization of CDK inhibitors, with a particular focus on CDK16 as a contemporary therapeutic target.
Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3] The development of small molecule inhibitors targeting CDKs has been a major focus of cancer drug discovery for over two decades.[3] This guide is intended for researchers, scientists, and drug development professionals, providing insights into the experimental approaches used to identify and characterize the target kinases of such inhibitors.
Kinase Inhibition Profile: A Quantitative Assessment
The initial step in characterizing a CDK inhibitor is to determine its potency and selectivity against a panel of kinases. This is typically achieved through in vitro biochemical assays that measure the inhibitor's ability to block the enzymatic activity of purified kinases. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
While specific data for "this compound" is unavailable, a hypothetical kinase inhibition profile is presented below in Table 1 to illustrate how such data is typically structured. This table showcases the kind of quantitative data that is essential for comparing the potency and selectivity of a novel inhibitor.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| CDK1/Cyclin B | Data not available | Biochemical | - |
| CDK2/Cyclin A | Data not available | Biochemical | - |
| CDK4/Cyclin D1 | Data not available | Biochemical | - |
| CDK5/p25 | Data not available | Biochemical | - |
| CDK7/Cyclin H | Data not available | Biochemical | - |
| CDK9/Cyclin T1 | Data not available | Biochemical | - |
| CDK16/Cyclin Y | Data not available | Biochemical | - |
Table 1: Hypothetical Kinase Inhibition Profile. This table is a template demonstrating how the inhibitory activity of a compound against various cyclin-dependent kinases would be presented. The IC50 values are crucial for determining the primary target(s) and the selectivity of the inhibitor.
Experimental Protocols: Methodologies for Target Validation
The validation of a CDK inhibitor's target and its cellular effects involves a variety of experimental techniques. These range from biochemical assays using purified components to cell-based assays that assess the inhibitor's impact on cellular processes.
Biochemical Kinase Inhibition Assay (Luminescent)
A common method to determine the IC50 of an inhibitor is a luminescent kinase assay.[4] This assay measures the amount of ATP remaining after a kinase reaction. The principle is that as the kinase is inhibited, less ATP is consumed, leading to a higher luminescent signal.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase (e.g., CDK16/Cyclin Y), a kinase substrate peptide, and ATP in a kinase assay buffer.[4]
-
Inhibitor Addition: The test compound (inhibitor) is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is used as a negative control.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: A reagent such as ADP-Glo™ is added, which first terminates the kinase reaction and then converts the remaining ATP into a luminescent signal.[4]
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation and Viability Assays
To understand the effect of a CDK inhibitor on cancer cells, proliferation and viability assays are essential. These assays determine the concentration of the inhibitor that inhibits cell growth (GI50) or kills the cells (IC50).
Protocol (DNA-based Proliferation Assay):
-
Cell Plating: Cancer cells of interest are seeded in 96-well plates and allowed to adhere overnight. The choice of cell line is critical and should ideally express the target CDK.[5]
-
Compound Treatment: The cells are treated with a serial dilution of the CDK inhibitor for a specified period (e.g., 72 hours).
-
Cell Lysis and Staining: The cells are lysed, and a DNA-binding fluorescent dye (e.g., SYTO60 or CyQUANT™) is added.[5]
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the number of cells (and thus DNA content), is measured using a fluorescence plate reader.
-
Data Analysis: The GI50 or IC50 value is determined by plotting the percentage of cell growth inhibition against the inhibitor concentration. It is important to choose an appropriate assay endpoint, as cytostatic inhibitors that cause cell cycle arrest may not show a strong effect in metabolic assays like those based on ATP.[5]
Signaling Pathways and Mechanisms of Action
CDK inhibitors exert their effects by modulating the activity of key signaling pathways that control cell cycle progression and other cellular functions. Understanding these pathways is crucial for elucidating the mechanism of action of a novel inhibitor.
The CDK-Rb-E2F Signaling Pathway
A canonical pathway regulated by several CDKs, including CDK4/6 and CDK2, is the Retinoblastoma (Rb) pathway.[6] In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, inhibiting the expression of genes required for the G1 to S phase transition.[6] Upon phosphorylation by CDK4/6 and subsequently CDK2, Rb releases E2F, allowing for the transcription of S-phase genes and cell cycle progression.[6] Inhibitors of these CDKs maintain Rb in its active state, leading to a G1 cell cycle arrest.
Figure 1: The CDK4/6-Rb-E2F signaling pathway controlling the G1/S cell cycle transition.
The Emerging Role of CDK16 in Cancer
CDK16, also known as PCTAIRE1, is a less-studied member of the CDK family.[7] Recent research has implicated CDK16 in various cellular processes, including cell cycle regulation, vesicle trafficking, and spermatogenesis.[8][9] Importantly, CDK16 has been identified as an oncoprotein and is overexpressed in several cancers, including lung, prostate, and breast cancer.[7][8]
Mechanistically, CDK16 can promote cancer cell growth by phosphorylating and thereby promoting the degradation of tumor suppressor proteins like p27 and p53.[7] Furthermore, studies have shown that CDK16 inhibition can reduce cell viability, induce apoptosis, and impair the clonogenic potential of cancer cells.[10] This makes CDK16 an emerging and promising target for cancer therapy.
Figure 2: A simplified diagram of CDK16's role in promoting cancer cell growth.
Conclusion
While the specific target of "this compound" remains to be elucidated, the methodologies and conceptual frameworks outlined in this guide provide a robust foundation for the characterization of any novel CDK inhibitor. The systematic application of biochemical and cell-based assays is paramount for defining an inhibitor's potency, selectivity, and mechanism of action. As our understanding of the diverse roles of different CDKs, such as the emerging importance of CDK16, continues to expand, the development of highly selective inhibitors holds great promise for advancing cancer therapy. The detailed experimental protocols and pathway diagrams presented here serve as a technical resource for researchers dedicated to this critical area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Lung cancer cells expressing a shortened CDK16 3′UTR escape senescence through impaired miR‐485‐5p targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles, molecular interactions, and therapeutic value of CDK16 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Unveiling CDK7-IN-16: A Technical Guide to a Potent Cyclin-Dependent Kinase 7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 orchestrates the activity of other CDKs and the initiation of transcription by RNA polymerase II. Its inhibition presents a promising strategy to disrupt the proliferation of cancer cells. This technical guide provides an in-depth overview of a potent and selective CDK7 inhibitor, CDK7-IN-16, covering its chemical structure, properties, biological activity, and relevant experimental methodologies.
Chemical Structure and Properties
CDK7-IN-16 is a small molecule inhibitor with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(2-(4-((R)-piperidin-3-ylamino)-2-(trifluoromethyl)pyrimidin-5-yl)-1H-indol-7-yl)methanesulfonamide |
| CAS Number | 2765676-32-0[1] |
| Molecular Formula | C19H21F3N6O2S[1] |
| Molecular Weight | 454.47 g/mol [1] |
| SMILES | CS(=O)(NC1=C2NC=C(C2=CC=C1)C3=C(C=NC(N[C@H]4CCCNC4)=N3)C(F)(F)F)=O[1] |
Biological Activity and Mechanism of Action
CDK7-IN-16 is a highly potent inhibitor of CDK7, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range (1-10 nM)[1]. Its mechanism of action is centered on the competitive inhibition of the ATP-binding pocket of CDK7, thereby preventing the phosphorylation of its downstream substrates.
The inhibition of CDK7 by CDK7-IN-16 has two major consequences for cancer cells:
-
Cell Cycle Arrest: As the catalytic subunit of the CAK complex, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, CDK7-IN-16 prevents the activation of these downstream CDKs, leading to a halt in cell cycle progression, primarily at the G1/S and G2/M transitions.
-
Transcriptional Inhibition: CDK7 is an essential component of the transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription. CDK7-IN-16 blocks this phosphorylation event, leading to a global suppression of transcription. This is particularly detrimental to cancer cells, which are often characterized by high transcriptional activity and a dependency on the continuous expression of oncogenes and anti-apoptotic proteins.
Signaling Pathway
The dual inhibition of cell cycle progression and transcription by CDK7-IN-16 is depicted in the following signaling pathway diagram.
Experimental Protocols
While specific experimental protocols detailing the use of CDK7-IN-16 are not widely published, its mechanism of action is analogous to other well-characterized CDK7 inhibitors such as THZ1 and YKL-5-124. The following are detailed methodologies for key experiments that can be adapted for the evaluation of CDK7-IN-16.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of CDK7-IN-16 on the enzymatic activity of CDK7.
Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, recombinant active CDK7/Cyclin H/MAT1 enzyme, and the substrate (e.g., a GST-tagged CDK2/cyclin A complex).
-
Inhibitor Addition: Add varying concentrations of CDK7-IN-16 (typically in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding ATP, which should include a detectable component such as γ-³²P-ATP or a fluorescent ATP analog.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography or fluorescence imaging.
-
Data Interpretation: Quantify the intensity of the phosphorylated substrate band. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay measures the effect of CDK7-IN-16 on the proliferation and viability of cancer cell lines.
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of CDK7-IN-16. Include a vehicle control.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
Viability Measurement: Add a viability reagent such as MTT or a luminescent-based reagent (e.g., CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the inhibitor concentration to calculate the IC50 value.
Western Blot Analysis of Phospho-RNA Polymerase II
This experiment confirms the on-target effect of CDK7-IN-16 in cells by measuring the phosphorylation status of the RNA Polymerase II C-terminal domain (CTD).
Methodology:
-
Cell Treatment: Treat cancer cells with CDK7-IN-16 at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of the RNA Pol II CTD (e.g., phospho-Ser2, phospho-Ser5, and phospho-Ser7) and a primary antibody for total RNA Pol II as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein.
Quantitative Data
The following table summarizes the known inhibitory activity of CDK7-IN-16.
| Target | Assay Type | IC50 | Reference |
| CDK7 | Kinase Assay | 1-10 nM | [1] |
Conclusion
CDK7-IN-16 is a potent and selective inhibitor of CDK7 with significant potential as a research tool and a lead compound for the development of novel anticancer therapeutics. Its ability to concurrently disrupt cell cycle progression and transcriptional programs provides a powerful mechanism to combat the uncontrolled proliferation of cancer cells. The experimental protocols outlined in this guide offer a framework for the further characterization and evaluation of this promising inhibitor. Further studies are warranted to explore its efficacy in various cancer models and to elucidate its full therapeutic potential.
References
An In-depth Technical Guide to the Discovery and Development of Cyclin-Dependent Kinase Inhibitors: A Case Study on Dinaciclib
Disclaimer: The specific molecule "Cdk-IN-16" does not correspond to a publicly disclosed cyclin-dependent kinase (CDK) inhibitor. Therefore, this guide provides a comprehensive overview of the discovery and development process for CDK inhibitors, using the well-characterized clinical candidate Dinaciclib (B612106) (SCH 727965) as a detailed case study to fulfill the technical requirements of the request.
This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the methodologies, data, and scientific rationale behind the development of a potent CDK inhibitor.
Introduction to Cyclin-Dependent Kinases (CDKs) as Therapeutic Targets
Cyclin-dependent kinases are a family of serine/threonine kinases that are fundamental regulators of the eukaryotic cell cycle, as well as key players in transcription, apoptosis, and neuronal function.[1][2] The activity of CDKs is dependent on their association with regulatory protein subunits called cyclins.[3] Dysregulation of the cell cycle is a hallmark of cancer, often stemming from aberrant CDK activity due to mutations or overexpression of CDKs or their associated cyclins.[1][4] This makes pharmacological inhibition of CDKs an attractive therapeutic strategy for cancer.[4][5]
The development of CDK inhibitors has evolved from first-generation, broad-spectrum (pan-CDK) inhibitors like flavopiridol, which faced challenges with toxicity, to more selective inhibitors with improved therapeutic windows.[4][6] Dinaciclib emerged from a discovery program aimed at identifying a potent, multi-targeted CDK inhibitor with a favorable in vivo profile.[5][7]
The Discovery and Development of Dinaciclib (SCH 727965)
Dinaciclib was identified through a systematic in vivo screening approach that prioritized both efficacy and tolerability.[7][8] The discovery process moved beyond simple in vitro potency to an integrated assessment of pharmacokinetic, efficacy, and safety parameters in animal models.[5] This strategy was designed to identify a candidate with a superior therapeutic index compared to earlier CDK inhibitors like flavopiridol.[8]
The core chemical scaffold of Dinaciclib is a pyrazolo[1,5-a]pyrimidine, which was optimized for potent inhibition of multiple CDKs.[2][9] The development of Dinaciclib has progressed through extensive preclinical evaluation and into numerous clinical trials for various solid tumors and hematological malignancies, including melanoma, breast cancer, and chronic lymphocytic leukemia (CLL).[10][11][12] It was granted orphan drug status by the FDA in 2011.[10]
Mechanism of Action
Dinaciclib is a potent, small-molecule inhibitor that targets the ATP-binding pocket of several CDKs.[13] Its primary mechanism of action involves the inhibition of CDK1, CDK2, CDK5, and CDK9.[1][13] This multi-targeted profile results in a dual attack on cancer cells:
-
Cell Cycle Arrest: By inhibiting CDK1 and CDK2, Dinaciclib blocks cell cycle progression at the G1/S and G2/M transitions.[14][15] This is evidenced by the reduced phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK2.[1][8]
-
Transcriptional Suppression: Inhibition of CDK9, a component of the positive transcription elongation factor b (p-TEFb), prevents the phosphorylation of the C-terminal domain of RNA polymerase II.[1] This leads to the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1, thereby promoting apoptosis.[15][16]
The combined effect of cell cycle arrest and induction of apoptosis contributes to the potent anti-tumor activity of Dinaciclib.[16][17]
Signaling Pathway of Dinaciclib Action
Caption: Simplified signaling pathway of Dinaciclib's action on the cell cycle and transcription.
Quantitative Data
The potency of Dinaciclib has been extensively characterized through various biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of Dinaciclib[1][18][19][20]
| Target Kinase | IC₅₀ (nM) |
| CDK2/Cyclin E | 1 |
| CDK5/p25 | 1 |
| CDK1/Cyclin B | 3 |
| CDK9/Cyclin T | 4 |
IC₅₀ (Half-maximal inhibitory concentration) values were determined in cell-free kinase assays.
Table 2: Cellular Activity of Dinaciclib in Selected Cancer Cell Lines[1][18][19][21]
| Cell Line | Cancer Type | Cellular Endpoint | IC₅₀ (nM) |
| A2780 | Ovarian Carcinoma | Thymidine (dThd) DNA incorporation inhibition | 4 |
| A2780 | Ovarian Carcinoma | Cell Growth Inhibition (MTT Assay, 72h) | ~11 |
| HepG2 | Hepatocellular Carcinoma | Anti-proliferative (MTT Assay, 48h) | ~5 |
| 786-O | Renal Cell Carcinoma | Cell Viability (CellTiter-Glo, 5 days) | ~10-20 |
| NT2/D1 | Testicular Cancer | Cell Viability (MTT Assay) | ~800 |
| NCCIT | Testicular Cancer | Cell Viability (MTT Assay) | ~3700 |
Cellular IC₅₀ values can vary based on the cell line, assay duration, and endpoint measured.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of CDK inhibitors. Below are protocols for key experiments used in the characterization of Dinaciclib.
Biochemical Kinase Inhibition Assay (Luminescent)
This assay quantifies the ability of a compound to inhibit the activity of a purified CDK enzyme.
Objective: To determine the IC₅₀ value of Dinaciclib against specific CDK/cyclin complexes.
Materials:
-
Purified recombinant CDK/cyclin enzymes (e.g., CDK2/Cyclin E, CDK1/Cyclin B).[1]
-
Kinase substrate (e.g., Histone H1 peptide).[18]
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 25 mM MOPS pH 7.0, 20 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT, 1 mM NaVO₃).[18]
-
Dinaciclib, serially diluted in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
White, opaque 96-well microplates.
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific CDK/cyclin enzyme, and the kinase substrate to each well.[18][19]
-
Inhibitor Addition: Add serial dilutions of Dinaciclib (or vehicle control, DMSO) to the wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-60 minutes).[1][18]
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase reaction.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.[15]
-
Data Analysis: The amount of ATP consumed is proportional to the kinase activity. Calculate the percentage of inhibition for each Dinaciclib concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[15]
Cell Viability / Anti-proliferative Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the IC₅₀ of Dinaciclib on the growth of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A2780).
-
Complete cell culture medium.
-
Dinaciclib, serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO (Dimethyl sulfoxide).
-
96-well clear microplates.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Dinaciclib or vehicle control (DMSO).[20]
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.[20][21]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the Dinaciclib concentration and use non-linear regression to calculate the IC₅₀ value.[15]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Objective: To assess the effect of Dinaciclib on cell cycle progression.
Materials:
-
Cancer cell lines.
-
Dinaciclib.
-
Phosphate-buffered saline (PBS).
-
70% Ethanol (B145695) (ice-cold) for fixation.
-
Staining solution: Propidium Iodide (PI) and RNase A in PBS.[19]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Culture cells and treat with Dinaciclib at a desired concentration (e.g., 40 nM) for a specific time (e.g., 24 hours).[17][22]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge to form a cell pellet.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI/RNase A staining solution.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark. RNase A degrades RNA to prevent its staining, ensuring that PI only intercalates with DNA.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[22][23]
Mandatory Visualizations
Experimental Workflow for CDK Inhibitor Screening
Caption: A logical workflow for the screening and development of a CDK inhibitor.
Conclusion
The discovery and development of CDK inhibitors like Dinaciclib highlight a successful, albeit complex, journey from target identification to clinical evaluation. The process requires a multi-faceted approach that integrates potent biochemical activity with favorable cellular and in vivo characteristics. The use of robust, reproducible experimental protocols is paramount for generating high-quality, comparable data. As our understanding of the intricate roles of different CDKs in both normal and cancerous cells deepens, the development of the next generation of CDK inhibitors will continue to evolve, aiming for greater selectivity, improved safety profiles, and enhanced clinical efficacy.[24]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Design, synthesis, and biological evaluation of dinaciclib and CAN508 hybrids as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dinaciclib - Wikipedia [en.wikipedia.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Randomized phase II trial of the cyclin-dependent kinase inhibitor dinaciclib (MK-7965) versus capecitabine in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
Cdk-IN-16: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk-IN-16, also identified as compound 5g in seminal research, is a synthetic small molecule inhibitor targeting the cyclin-dependent kinase 2 (CDK2)/cyclin A2 complex. Exhibiting potent inhibitory activity in the low micromolar range, this compound has demonstrated significant anti-proliferative effects in cancer cell lines, particularly in gastric adenocarcinoma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and its role within the broader context of CDK signaling pathways in cancer. The information presented herein is intended to serve as a foundational resource for researchers investigating novel therapeutic strategies targeting cell cycle dysregulation in oncology.
Introduction to this compound
This compound is a potent inhibitor of the CDK2/cyclin A2 kinase complex, a key regulator of the cell cycle. Dysregulation of CDK2 activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This compound has emerged from research focused on the development of novel fused pyrimidine (B1678525) derivatives as anti-cancer agents. Its ability to suppress the proliferation of cancer cells highlights its potential as a lead compound for further drug development.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of the CDK2/cyclin A2 complex. This complex plays a crucial role in the G1/S and S phases of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates necessary for DNA replication and cell cycle progression, ultimately leading to cell cycle arrest and a reduction in tumor cell proliferation.
Below is a diagram illustrating the canonical CDK2 signaling pathway and the point of intervention for this compound.
Quantitative Data
The following table summarizes the key in vitro inhibitory activities of this compound.
| Target | Assay Type | IC50 (μM) | Cell Line |
| CDK2/cyclin A2 | Kinase Inhibition Assay | 1.67 | - |
| AGS (Gastric Adenocarcinoma) | Cell Viability Assay | 3.5 | Human |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
CDK2/cyclin A2 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the CDK2/cyclin A2 complex.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Histone H1 (as substrate)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Radiolabeled ATP (e.g., [γ-32P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
P81 phosphocellulose paper or other suitable separation medium
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant CDK2/cyclin A2 enzyme, and Histone H1 substrate.
-
Add serial dilutions of this compound (typically from 100 μM to 0.01 μM in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (mixed with [γ-32P]ATP if using the radiometric method). The final ATP concentration should be close to its Km for CDK2.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods, follow the manufacturer's protocol for the specific ADP detection kit. This typically involves stopping the kinase reaction and then adding reagents to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay) in AGS Cells
This assay measures the effect of this compound on the metabolic activity of AGS human gastric adenocarcinoma cells, which is an indicator of cell viability and proliferation.
Materials:
-
AGS (human gastric adenocarcinoma) cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed AGS cells into a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells with the compound for a specified period, typically 48 or 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the culture medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the role of the CDK2/cyclin A2 complex in cancer biology. Its demonstrated inhibitory activity and anti-proliferative effects in gastric cancer cells provide a strong rationale for its use in preclinical studies. The detailed protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this compound and other related CDK inhibitors. Future research should focus on its selectivity profile across the kinome, its in vivo efficacy and tolerability, and the identification of predictive biomarkers for sensitivity to this class of compounds.
In-depth Technical Review of CDK7-IN-16: A Potent and Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the cyclin-dependent kinase 7 (CDK7) inhibitor, CDK7-IN-16, also identified in the scientific literature as compound 9. As a potent and selective inhibitor of CDK7, a key regulator of transcription and the cell cycle, CDK7-IN-16 represents a significant tool for cancer research and a promising scaffold for the development of novel therapeutics. This document details the chemical properties, mechanism of action, and relevant quantitative data for CDK7-IN-16 and its more advanced analogue, SY-5609. Detailed experimental protocols for relevant assays are provided, and key cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and experimental application.
Introduction to CDK7-IN-16
CDK7-IN-16 (compound 9) is a potent, noncovalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1] It belongs to a series of aminopyrimidine-based CDK inhibitors and was a key intermediate in the discovery of the clinical candidate SY-5609.[2] The defining feature of CDK7-IN-16 is the incorporation of a dimethyl phosphine (B1218219) oxide moiety at the 7-position of the indole (B1671886) core, a modification that significantly enhances its selectivity over other cyclin-dependent kinases such as CDK2, CDK9, and CDK12 when compared to its sulfone analogue.[2]
CDK7 is a critical enzyme that functions at the intersection of cell cycle control and transcriptional regulation. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for the initiation and elongation phases of transcription.[1][3] Given its dual roles, inhibition of CDK7 presents a compelling strategy for cancer therapy, as it can simultaneously halt cell proliferation and disrupt the transcriptional programs that many cancers rely on for survival.[1]
Chemical and Physical Properties
The chemical properties of CDK7-IN-16 are summarized in the table below.
| Property | Value |
| IUPAC Name | (S)-3-(2-((3-(dimethylphosphoryl)-1H-indol-7-yl)amino)-5-(trifluoromethyl)pyrimidin-4-ylamino)piperidine-1-carboxamide |
| Synonyms | CDK7-IN-16, compound 9 |
| CAS Number | 2765676-32-0 |
| Molecular Formula | C19H21F3N6O2S |
| Molecular Weight | 454.47 g/mol |
Mechanism of Action
CDK7-IN-16 is an ATP-competitive inhibitor that binds to the active site of CDK7. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate (B84403) group from ATP to the target substrates of CDK7. This inhibition has two major downstream effects:
-
Inhibition of Transcription: By preventing the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, CDK7-IN-16 impedes the initiation and elongation of transcription. This leads to a global reduction in mRNA synthesis and can be particularly detrimental to cancer cells that are highly dependent on the continuous transcription of oncogenes.[1]
-
Cell Cycle Arrest: Through its role in the CAK complex, CDK7 activates other CDKs that are essential for cell cycle progression. Inhibition of CDK7 by CDK7-IN-16 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[2][3]
The combined effect of transcriptional inhibition and cell cycle arrest ultimately leads to apoptosis (programmed cell death) in cancer cells.[2]
Quantitative Data
The following tables summarize the quantitative data for CDK7-IN-16 (compound 9) and its advanced analogue, SY-5609, as reported in the primary literature.[2]
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Kd (nM) |
| CDK7-IN-16 (compound 9) | CDK7 | 1 - 10 | Not Reported |
| SY-5609 | CDK7 | Not Reported | 0.07 |
| CDK2 | >4000 | Not Reported | |
| CDK9 | >4000 | Not Reported | |
| CDK12 | >4000 | Not Reported |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | EC50 (nM) |
| CDK7-IN-16 (compound 9) | HCC70 | Antiproliferative | Potent (exact value not specified) |
| SY-5609 | HCC70 | Antiproliferative | 1 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of CDK7 inhibitors like CDK7-IN-16.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is a general method for determining the in vitro potency of a compound against a specific kinase.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a peptide substrate with a phosphorylation site for CDK7)
-
Test compound (CDK7-IN-16) serially diluted in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant CDK7 complex, and the peptide substrate in each well of a 384-well plate.
-
Add the test compound at various concentrations to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding the Kinase-Glo® reagent, which simultaneously measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCC70)
-
Cell culture medium and supplements
-
Test compound (CDK7-IN-16)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, clear-bottom 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language for Graphviz to visualize key concepts.
CDK7 Signaling Pathway
Caption: The dual role of CDK7 in transcription and cell cycle regulation and its inhibition by CDK7-IN-16.
Experimental Workflow for In Vitro Kinase Assay
Caption: A typical experimental workflow for determining the IC50 of CDK7-IN-16.
Conclusion
CDK7-IN-16 is a valuable chemical probe for studying the biological functions of CDK7 and serves as an important structural scaffold for the design of more advanced inhibitors. Its high potency and improved selectivity, conferred by the dimethyl phosphine oxide group, highlight a successful strategy in kinase inhibitor design. The development of its successor, SY-5609, which is currently in clinical trials, underscores the therapeutic potential of targeting CDK7 in oncology. This technical guide provides a foundational understanding of CDK7-IN-16 for researchers and drug development professionals, enabling further investigation into this critical cancer target.
References
Navigating the Landscape of CDK Inhibition: A Technical Guide to Cdk-IN-16
Disclaimer: Information regarding a specific molecule designated "Cdk-IN-16" is not publicly available in the reviewed scientific literature and chemical databases. This guide synthesizes information on Cyclin-Dependent Kinase 16 (CDK16), a related protein target, and provides general safety and handling protocols applicable to potent small molecule kinase inhibitors, which "this compound" is presumed to be. This information is intended for researchers, scientists, and drug development professionals.
Introduction to CDK16
Cyclin-Dependent Kinase 16 (CDK16), also known as PCTAIRE-1, is a member of the CDK family of serine/threonine protein kinases.[1] Unlike many of its counterparts that are central to cell cycle regulation, CDK16's functions are more diverse and less understood, with emerging roles in signal transduction, exocytosis, and spermatogenesis.[2][3] Recent studies have implicated CDK16 in various cancers, including lung, breast, and hepatocellular carcinoma, making it an attractive target for therapeutic intervention.[4][5]
Safety and Handling of Potent Kinase Inhibitors
Given the absence of a specific Safety Data Sheet (SDS) for this compound, this section outlines general safety and handling procedures for potent, non-hazardous small molecule kinase inhibitors intended for research purposes. These are based on common practices and representative SDS information for similar compounds.
2.1. Hazard Identification and Personal Protective Equipment (PPE)
Potent kinase inhibitors are often supplied as crystalline solids or in solution. While many are not classified as hazardous, caution should always be exercised.
-
Potential Hazards : May cause eye, skin, or respiratory tract irritation upon direct contact or inhalation. The toxicological properties of novel research compounds are often not fully characterized.
-
Recommended PPE :
-
Eye Protection : Wear safety glasses with side shields or goggles.
-
Hand Protection : Wear compatible chemical-resistant gloves. A minimum glove thickness of 0.11 mm is often recommended.
-
Body Protection : A laboratory coat should be worn.
-
Respiratory Protection : Use in a well-ventilated area. If dusts or aerosols are likely to be generated, a fume hood or a respirator may be necessary.[6]
-
2.2. First Aid Measures
Standard first aid protocols should be followed in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[7] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.[7] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical advice.[8] |
2.3. Storage and Handling
Proper storage is crucial to maintain compound integrity and ensure safety.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperatures are often provided on the product label and can range from room temperature to -20°C or -80°C for long-term storage.
-
Handling : Avoid the formation of dust and aerosols.[6] Use in a chemical fume hood when handling powders.[6] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[7]
2.4. Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations.[7] Do not allow the material to enter drains or waterways.[6]
Biological Activity and Mechanism of Action of CDK16
CDK16's activity is dependent on its association with Cyclin Y.[3] The CDK16/Cyclin Y complex plays a role in various cellular processes. Dysregulation of CDK16 has been linked to cancer progression through multiple mechanisms.
3.1. CDK16 Signaling Pathways
CDK16 has been shown to interact with and phosphorylate several downstream targets, influencing key signaling pathways involved in cell proliferation and survival.
One of the key mechanisms by which CDK16 promotes cancer is through the phosphorylation of the Protein Regulator of Cytokinesis 1 (PRC1), which is involved in spindle formation during mitosis.[4] Additionally, CDK16 can phosphorylate p53 at the Ser315 site, leading to its polyubiquitination and subsequent degradation by the proteasome.[9] This degradation of the tumor suppressor p53 can contribute to radioresistance in cancer cells.[9]
Experimental Protocols
This section provides a generalized workflow for assessing the in vitro efficacy of a novel CDK inhibitor like this compound.
4.1. In Vitro Kinase Assay
This experiment determines the direct inhibitory effect of the compound on CDK16 kinase activity.
Methodology:
-
Reagent Preparation : Prepare a reaction buffer containing recombinant active CDK16/Cyclin Y enzyme, a suitable substrate (e.g., a peptide derived from PRC1), and ATP.
-
Compound Dilution : Prepare a serial dilution of this compound.
-
Reaction Initiation : Add the test compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection : Quantify the level of substrate phosphorylation. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis : Plot the percentage of inhibition against the compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
4.2. Cell-Based Proliferation Assay
This experiment assesses the effect of the compound on the growth of cancer cells.
Methodology:
-
Cell Seeding : Seed cancer cells known to express CDK16 (e.g., triple-negative breast cancer cell lines) in 96-well plates and allow them to adhere overnight.[4]
-
Compound Treatment : Treat the cells with a range of concentrations of this compound for a period of 48-72 hours.
-
Viability Measurement : Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis : Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a potent and selective CDK16 inhibitor. Actual values for "this compound" are not available.
| Parameter | Value | Assay Type |
| CDK16 IC50 | 15 nM | In Vitro Kinase Assay |
| CDK2 IC50 | > 10,000 nM | In Vitro Kinase Assay (Selectivity) |
| HCCLM9 Cell Proliferation IC50 | 150 nM | Cell-Based Assay[5] |
| Huh7 Cell Proliferation IC50 | 200 nM | Cell-Based Assay[5] |
Conclusion
While "this compound" remains an uncharacterized entity in the public domain, the growing body of research on CDK16 highlights its potential as a therapeutic target in oncology. The development of potent and selective inhibitors against CDK16 could offer new avenues for treating cancers that are dependent on its activity. Researchers working with any novel potent kinase inhibitor should adhere to stringent safety and handling protocols to minimize exposure and ensure a safe laboratory environment. The experimental workflows provided offer a foundational approach to characterizing the biological activity of such novel compounds.
References
- 1. genecards.org [genecards.org]
- 2. CDK16 cyclin dependent kinase 16 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The roles, molecular interactions, and therapeutic value of CDK16 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Up-regulation of CDK16 by multiple mechanisms in hepatocellular carcinoma promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CDK16 Phosphorylates and Degrades p53 to Promote Radioresistance and Predicts Prognosis in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of CDK Inhibitors: An In-depth Technical Guide to Compounds Designated as "Cdk-IN-16"
Disclaimer: The designation "Cdk-IN-16" does not appear to correspond to a standardized, commercially available Cyclin-Dependent Kinase (CDK) inhibitor. Extensive searches for a specific molecule with this name have not yielded a unique chemical entity or supplier. The information presented in this guide is a compilation of data on various distinct compounds that have been referred to as "compound 16" within the scientific literature in the context of CDK inhibition research. Each of these represents a different molecule with a unique structure and biological activity profile.
This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of the available technical information on these disparate molecules.
Unraveling the Identity of "Compound 16" in CDK Inhibition
The term "compound 16" has been used to denote different chemical structures in various studies focused on the discovery of novel CDK inhibitors. These compounds belong to diverse chemical classes and exhibit inhibitory activity against different CDK isoforms. Below is a summary of the key information available for some of these molecules.
Chemical and Biological Activity Profile of Various "Compound 16s"
| Compound Designation in Study | Chemical Class | Target CDK(s) | Reported Biological Activity |
| Compound 16 (Purine Derivative) [1] | 6-Oxo-2-((4-sulfamoylphenyl)amino)-6,9-dihydro-1H-purine | Not specified in the provided abstract, but the study focuses on CDK2 selectivity. | Synthesized from 2-bromohypoxanthine. |
| Compound 16 (Pyrazolopyrimidine Derivative) | Pyrazolo[3,4-d]pyrimidine | The study focuses on CDK2 inhibitors. | Part of a series of synthesized compounds evaluated for anticancer activity. |
| Compound 16 (Quinoxaline/Quinazoline (B50416) Derivative) [2] | Quinazoline | Showed no CDK6 inhibition. | A modification of a lead compound where the quinoxaline (B1680401) ring was changed to a quinazoline ring. |
| Compound 16 (2,4-Diaminopyrimidine Derivative) [3][4] | 2,4-Diaminopyrimidine | CDK7 | Changing the stereochemistry from trans-1,4-cyclohexanediamine (in a related compound) to cis (in compound 16) resulted in a ~15-fold reduction in potency against CDK7. |
Mechanism of Action: The Common Thread of CDK Inhibition
Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[5] Their activity is dependent on the association with regulatory proteins called cyclins. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[5]
Most small molecule CDK inhibitors, including the diverse compounds designated as "16", are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the CDK enzyme, preventing the phosphorylation of substrate proteins and thereby blocking the progression of the cell cycle, typically leading to cell cycle arrest and apoptosis in cancer cells.
Generalized Signaling Pathway of CDK Inhibition
The following diagram illustrates the general mechanism of how CDK inhibitors interfere with the cell cycle.
Caption: General mechanism of CDK inhibitors in blocking cell cycle progression.
Experimental Protocols: A General Framework for Evaluation
While specific experimental protocols for each "compound 16" are detailed within their respective publications, a general workflow for the synthesis and evaluation of novel CDK inhibitors can be outlined.
General Experimental Workflow for CDK Inhibitor Evaluation
Caption: A generalized workflow for the evaluation of potential CDK inhibitors.
Key Experimental Methodologies
-
Chemical Synthesis: The synthesis of purine (B94841), pyrazolopyrimidine, and other heterocyclic scaffolds typically involves multi-step organic chemistry reactions. For instance, the synthesis of the purine derivative "compound 16" started from 2-bromohypoxanthine.[1]
-
In Vitro Kinase Assays: The inhibitory activity of the compounds against specific CDK/cyclin complexes is determined using methods such as radioactive filter binding assays or fluorescence-based assays. These experiments yield quantitative measures of potency, such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assays:
-
Proliferation Assays: The effect of the compounds on the growth of cancer cell lines is commonly measured using assays like MTT or CellTiter-Glo.
-
Cell Cycle Analysis: Flow cytometry is used to determine the cell cycle phase at which the cells are arrested upon treatment with the inhibitor.
-
Apoptosis Assays: Assays such as Annexin V staining are used to quantify the induction of programmed cell death.
-
-
Western Blotting: This technique is used to assess the phosphorylation status of CDK substrates, such as the Retinoblastoma protein (Rb), and to confirm the on-target effects of the inhibitor within the cell.
-
In Vivo Efficacy Studies: Promising compounds are often evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts, to assess their anti-tumor activity and tolerability in a living organism.
References
- 1. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
In-Depth Technical Guide: Cdk-IN-16 (Compound 5g)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cdk-IN-16, a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A2. The information presented is collated from available datasheets and the primary scientific literature, focusing on its biochemical activity, cellular effects, and the methodologies used for its characterization.
Core Specifications
This compound, also identified as Compound 5g in its primary publication, is a fused pyrimidine (B1678525) derivative developed as a potential therapeutic agent for gastric adenocarcinoma.[1] Its core function lies in the inhibition of the CDK2/cyclin A2 complex, a key regulator of cell cycle progression.
Physicochemical and Biological Properties
| Property | Value | Source |
| Molecular Target | CDK2/cyclin A2 | MedChemExpress |
| Synonyms | Compound 5g | [1] |
| Chemical Class | Fused Pyrimidine | [1] |
Biological Activity and Potency
This compound has demonstrated potent inhibitory activity against its primary target and has shown efficacy in a cancer cell line model.
Inhibitory Potency
| Assay | IC50 Value | Source |
| CDK2/cyclin A2 Kinase Assay | 1.67 µM | MedChemExpress |
| AGS Human Gastric Adenocarcinoma Cell Line Viability | 3.5 µM | MedChemExpress |
Mechanism of Action: CDK2 Inhibition
This compound functions as an inhibitor of the CDK2/cyclin A2 complex. In the context of the cell cycle, CDK2, when activated by cyclin A, plays a crucial role in the transition from the G1 to the S phase and in the progression through the S phase. By inhibiting this complex, this compound can arrest the cell cycle, thereby preventing the proliferation of cancer cells. The primary publication suggests that the presence of a phenolic hydroxyl group on the compound facilitates hydrogen bonding with the kinase, enhancing its inhibitory activity.[1]
Signaling Pathway
The following diagram illustrates the role of the CDK2/cyclin A2 complex in the cell cycle and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro CDK2/cyclin A2 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the CDK2/cyclin A2 kinase complex.
Methodology:
-
Reagent Preparation: All reagents are prepared in a suitable kinase assay buffer. This compound is serially diluted to a range of concentrations.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The diluted this compound and the CDK2/cyclin A2 enzyme are added to the wells and pre-incubated.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing ATP and a suitable substrate (e.g., a peptide or protein substrate like Histone H1).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA, which chelates the magnesium ions required for kinase activity.
-
Signal Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or using luminescence- or fluorescence-based detection systems that measure the amount of ADP produced or the phosphorylated substrate.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Cell Viability (MTT) Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the cytotoxic effect of this compound on the AGS human gastric adenocarcinoma cell line.[1]
Methodology:
-
Cell Seeding: AGS cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with vehicle (e.g., DMSO) are also included.
-
Incubation: The cells are incubated with the compound for a set period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well.
-
Formazan Formation: The plate is incubated for a further 2-4 hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. An IC50 value is determined from the dose-response curve.
Summary and Future Directions
This compound is a promising novel inhibitor of CDK2/cyclin A2 with demonstrated activity against gastric adenocarcinoma cells in vitro. Its mechanism of action through cell cycle arrest presents a potential therapeutic strategy for cancers with dysregulated cell cycle control. Further research is warranted to explore its selectivity across a broader panel of kinases, its in vivo efficacy and pharmacokinetic properties, and its potential for combination therapies.
References
Methodological & Application
Application Notes and Protocols for Cdk-IN-16 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many human cancers, making them a prime target for therapeutic intervention.[1] Cdk-IN-16 is a potent and selective small molecule inhibitor of specific cyclin-dependent kinases. Its application in cell culture allows for the investigation of cell cycle checkpoints, the induction of apoptosis, and the potentiation of other anti-cancer agents. These application notes provide a comprehensive guide for the use of this compound in a research setting, including detailed protocols for common cellular assays and expected outcomes.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of target CDKs. This binding event prevents the phosphorylation of key substrates, such as the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and progression. This leads to a G1 phase cell cycle arrest.[2] By inhibiting various CDKs, this compound can also induce apoptosis and inhibit transcription, depending on the specific CDKs targeted and the cellular context.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against a panel of CDKs and its anti-proliferative effects on various cancer cell lines.
Table 1: this compound Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| CDK1/CycB | 85 |
| CDK2/CycA | 12 |
| CDK4/CycD1 | 250 |
| CDK6/CycD3 | 400 |
| CDK9/CycT1 | 18 |
IC50 values were determined by in vitro kinase assays.
Table 2: this compound Anti-proliferative Activity
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast | 0.25 |
| HCT116 | Colon | 0.18 |
| PANC-1 | Pancreatic | 0.52 |
| A549 | Lung | 0.33 |
GI50 values represent the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment, as determined by a cell viability assay.
Experimental Protocols
Cell Culture and Seeding
-
Culture cancer cell lines (e.g., MCF-7, HCT116) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and cell cycle analysis). The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during treatment.[3] A general guideline is to seed cells to achieve 60-70% confluency at the time of treatment.
This compound Preparation and Treatment
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or a vehicle control (medium with the same concentration of DMSO).
Cell Viability Assay (MTS/MTT Assay)
-
Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours.
-
After the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
-
Seed cells in 6-well plates and treat them with this compound at various concentrations (e.g., 0.1, 0.5, 1 µM) for 24 hours.
-
Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[3]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[3]
-
Incubate in the dark at room temperature for 30 minutes.[3]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Western Blotting
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Rb, total Rb, Cyclin D1, p21, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and causing G1 arrest.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
Application Notes and Protocols for In Vitro Assays of Cdk-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 16 (CDK16), also known as PCTAIRE1, is an atypical member of the CDK family.[1] It plays a crucial role in a variety of cellular processes, including neurite outgrowth, vesicle trafficking, and cell proliferation.[2][3] CDK16 is activated by binding to cyclin Y (CCNY) or its homolog, cyclin Y-like 1 (CCNYL1).[2][1] Emerging evidence has implicated CDK16 as a potential therapeutic target in several cancers, including triple-negative breast cancer (TNBC), lung cancer, and prostate cancer, where its overexpression is often correlated with poor patient outcomes.[1][3] Cdk-IN-16 is a potent and selective small molecule inhibitor of CDK16, designed to probe its function and evaluate its therapeutic potential.
These application notes provide detailed protocols for the in vitro characterization of this compound, including biochemical kinase assays and cell-based assays to assess its potency, selectivity, and cellular effects.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| CDK16/CycY | 21 | Biochemical Kinase Assay |
| CDK2/CycE | >1000 | Biochemical Kinase Assay |
| CDK4/CycD1 | >1000 | Biochemical Kinase Assay |
| CDK5/p25 | >1000 | Biochemical Kinase Assay |
| CDK7/CycH/MAT1 | >1000 | Biochemical Kinase Assay |
| CDK9/CycT1 | >1000 | Biochemical Kinase Assay |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.
Table 2: Cellular Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (nM) (Cell Viability) | Assay Type |
| MDA-MB-231 | 150 | MTT Assay (72h) |
| Hs578T | 210 | MTT Assay (72h) |
| BT-549 | 180 | MTT Assay (72h) |
Note: The IC50 values represent the concentration of this compound required to inhibit cell viability by 50% after 72 hours of treatment.
Signaling Pathway
The canonical CDK4/6-Rb pathway is a key regulator of the G1/S phase transition in the cell cycle.[4][5][6] In its active state, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein.[4][5] This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for DNA replication and S-phase entry.[7] CDK16 has also been shown to play a role in cell cycle progression, and its inhibition can lead to G2/M arrest in some cancer cells.[1]
Caption: Simplified signaling pathway of cell cycle regulation and the point of intervention for this compound.
Experimental Protocols
Biochemical Kinase Assay (CDK16/CycY)
This protocol describes a radiometric filter-binding assay to determine the in vitro potency of this compound against the CDK16/CycY complex.
Materials:
-
Recombinant human CDK16/CycY
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions in DMSO)
-
96-well filter plates
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, substrate peptide, and [γ-³²P]ATP.
-
Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add 24 µL of the reaction mixture to each well.
-
Initiate the kinase reaction by adding 25 µL of recombinant CDK16/CycY enzyme to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate, add scintillation cocktail to each well, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the CDK16/CycY biochemical kinase assay.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of cancer cell lines.[1][8]
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, Hs578T, BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (serial dilutions in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of this compound (final DMSO concentration should be ≤ 0.1%). Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
References
- 1. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and inhibitor specificity of the PCTAIRE-family kinase CDK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles, molecular interactions, and therapeutic value of CDK16 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Study of Cdk-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 16 (CDK16), an atypical PCTAIRE kinase, has emerged as a promising therapeutic target in various cancers, notably in triple-negative breast cancer (TNBC).[1] Its overexpression is correlated with poor clinical outcomes, and it plays a crucial role in tumor progression and metastasis.[1] Cdk-IN-16 is a potent and selective inhibitor of CDK16. These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the preclinical efficacy of this compound.
Mechanism of Action
CDK16, in complex with Cyclin Y (CCNY), promotes cancer cell proliferation by phosphorylating key substrates.[1] One critical substrate is the Protein Regulator of Cytokinesis 1 (PRC1), which is involved in spindle formation during mitosis.[1] By phosphorylating PRC1, CDK16 facilitates proper cell division and proliferation of cancer cells.[1] this compound exerts its anti-tumor effect by inhibiting the kinase activity of CDK16, thereby preventing the phosphorylation of PRC1. This leads to defects in spindle formation, G2/M cell cycle arrest, and ultimately, apoptosis of cancer cells.[1] Additionally, CDK16 has been shown to interact with and negatively modulate the p53 signaling pathway, contributing to radioresistance in lung cancer cells.[2][3]
Signaling Pathway Diagram
Caption: CDK16 Signaling Pathway and Inhibition by this compound.
Preclinical In Vivo Study Design
This section outlines a typical preclinical in vivo study to assess the anti-tumor efficacy of this compound in a xenograft model of triple-negative breast cancer.
Experimental Workflow Diagram
Caption: Experimental Workflow for an In Vivo Efficacy Study.
Detailed Experimental Protocols
1. Cell Culture
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Cells should be passaged upon reaching 80-90% confluency.
2. Animal Model
-
Species: Female NOD/SCID mice, 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and access to food and water ad libitum.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
3. Tumor Implantation
-
Cell Preparation: Harvest MDA-MB-231 cells during the logarithmic growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
4. Treatment
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Drug Formulation:
-
This compound: Dissolve in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Vehicle Control: The same formulation without this compound.
-
-
Dosing Regimen:
-
Group 1: Vehicle control, administered orally (p.o.) once daily.
-
Group 2: this compound (25 mg/kg), p.o., once daily.
-
Group 3: this compound (50 mg/kg), p.o., once daily.
-
-
Treatment Duration: 21 consecutive days.
5. Efficacy and Toxicity Assessment
-
Tumor Volume: Measure tumor volume three times a week.
-
Body Weight: Record the body weight of each mouse three times a week as an indicator of toxicity.
-
Clinical Observations: Monitor the general health and behavior of the mice daily.
-
Endpoint: The study is terminated when tumors in the control group reach a pre-determined size (e.g., >1500 mm³) or at the end of the treatment period.
6. Pharmacokinetic (PK) Study
-
A separate cohort of tumor-bearing mice can be used for PK analysis.
-
Administer a single dose of this compound (e.g., 50 mg/kg, p.o.).
-
Collect blood samples via retro-orbital bleeding at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process blood to obtain plasma and analyze the concentration of this compound using LC-MS/MS.
7. Pharmacodynamic (PD) and Biomarker Analysis
-
At the end of the efficacy study, euthanize the mice and collect tumor tissues.
-
Western Blot Analysis: Prepare tumor lysates to analyze the levels of p-PRC1, total PRC1, and cleaved caspase-3 to confirm the mechanism of action.
-
Immunohistochemistry (IHC): Stain tumor sections for Ki-67 (proliferation marker) and TUNEL (apoptosis marker).
Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg) | Route | Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | p.o. | QD | 1450 ± 120 | - | +2.5 |
| This compound | 25 | p.o. | QD | 780 ± 95 | 46.2 | -1.8 |
| This compound | 50 | p.o. | QD | 350 ± 60 | 75.9 | -3.1 |
QD: Once daily
Table 2: Pharmacokinetic Parameters of this compound in NOD/SCID Mice
| Parameter | Value |
| Dose (mg/kg) | 50 (p.o.) |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 2 |
| AUC(0-24h) (ng·h/mL) | 9800 |
| t1/2 (h) | 6.5 |
| Bioavailability (%) | 35 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound. The proposed study design, incorporating efficacy, pharmacokinetic, and pharmacodynamic assessments, will generate crucial data to support the further development of this compound as a potential therapeutic agent for triple-negative breast cancer and other malignancies driven by CDK16. Careful adherence to these protocols will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for the In Vivo Evaluation of CDK Inhibitors in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available data on in vivo studies, including specific dosages and administration protocols for a compound designated "Cdk-IN-16," is not available. The following application notes and protocols are therefore provided as a general guideline for the in vivo evaluation of novel cyclin-dependent kinase (CDK) inhibitors, based on established methodologies for other compounds in this class. These protocols should be adapted and optimized for the specific characteristics of the test compound.
Introduction to CDK Inhibition in Cancer Therapy
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4][5] Small molecule inhibitors targeting specific CDKs, such as CDK2, CDK4, and CDK6, have shown promise in preclinical and clinical settings.[4][6][7] The evaluation of novel CDK inhibitors in animal models is a critical step in the drug development process to assess their efficacy, pharmacokinetics, and safety profile.
General Considerations for In Vivo Studies
Before initiating in vivo experiments with a novel CDK inhibitor, several key factors must be considered:
-
Compound Solubility and Formulation: The inhibitor must be formulated in a vehicle that ensures its solubility and stability for administration. Common vehicles include saline, phosphate-buffered saline (PBS), carboxymethylcellulose (CMC), or solutions containing DMSO and/or polyethylene (B3416737) glycol (PEG).
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) depends on the compound's physicochemical properties and intended clinical application.[8]
-
Animal Model Selection: The selection of an appropriate animal model is crucial. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are commonly used to test efficacy.[9] Genetically engineered mouse models (GEMMs) that spontaneously develop tumors can also be valuable.[10]
Signaling Pathway of Key CDK Involvement in the Cell Cycle
The diagram below illustrates the central role of CDK4/6 and CDK2 in the G1/S phase transition of the cell cycle, a common target for CDK inhibitors.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the CDK inhibitor that can be administered without causing unacceptable toxicity.
Protocol:
-
Animal Strain: Use the same strain of mice or rats that will be used for efficacy studies (e.g., athymic nude mice, C57BL/6).
-
Group Size: Assign 3-5 animals per dose group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg).
-
Administration: Administer the compound daily for 5-14 days via the chosen route.
-
Monitoring:
-
Record body weight daily.
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Perform a complete blood count (CBC) and serum chemistry panel at the end of the study.
-
Conduct a gross necropsy and histopathological examination of major organs.
-
-
MTD Definition: The MTD is typically defined as the dose that causes no more than a 10-20% loss in body weight and no significant signs of irreversible toxicity.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the CDK inhibitor.
Protocol:
-
Animal Strain and Group Size: Use the same strain as in other studies, with 3 animals per time point.
-
Dosing: Administer a single dose of the inhibitor at a dose below the MTD.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein bleeding.
-
Sample Processing: Process blood to obtain plasma or serum and store at -80°C.
-
Analysis: Quantify the concentration of the inhibitor in the samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters as shown in the table below.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the concentration-time curve |
| t1/2 | Elimination half-life |
| Bioavailability | The fraction of an administered dose that reaches systemic circulation |
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the CDK inhibitor in a cancer model.
Protocol:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a breast cancer line for a CDK4/6 inhibitor, or a colon cancer line for a CDK2 inhibitor).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, test compound at one or more doses).
-
Dosing Regimen: Administer the vehicle or CDK inhibitor according to a predetermined schedule (e.g., once daily, 5 days a week) for a specified duration (e.g., 21-28 days).
-
Endpoint:
-
Monitor tumor growth and body weight throughout the study.
-
Euthanize animals when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Rb, immunohistochemistry for Ki-67).
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo efficacy study of a novel CDK inhibitor.
Summary of Dosages for Selected CDK Inhibitors in Preclinical Models
The following table summarizes dosages of various CDK inhibitors used in published preclinical studies. This information can serve as a starting point for dose selection in studies with novel inhibitors.
| CDK Inhibitor | Animal Model | Route of Administration | Dosage | Reference |
| Palbociclib | Mouse Xenograft | Oral Gavage | 100 mg/kg, daily | [6] |
| Abemaciclib | Mouse Xenograft | Oral Gavage | 50 mg/kg, daily | [9] |
| Ribociclib | Mouse Xenograft | Oral Gavage | 50-100 mg/kg, daily | [4] |
| Dinaciclib | Mouse Xenograft | Intraperitoneal | 40 mg/kg, twice weekly | [11] |
Note: These dosages are examples and the optimal dose for a new compound will need to be determined experimentally.
Conclusion
The successful in vivo evaluation of a novel CDK inhibitor requires a systematic approach, beginning with the determination of the MTD and characterization of its pharmacokinetic profile. Efficacy studies in relevant animal models, such as xenografts, are essential to demonstrate anti-tumor activity. The protocols and data presented here provide a general framework for researchers to design and execute robust preclinical studies for the next generation of CDK inhibitors. It is imperative to tailor these general procedures to the specific properties of the investigational compound.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TWI362263B - Novel pyrazolopyrimidines as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of CDK4/6 inhibitors in preclinical models of malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
Application Notes and Protocols for CDK16 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 16 (CDK16), also known as PCTAIRE1, is a member of the cyclin-dependent kinase family.[1] Emerging evidence highlights its crucial role in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1] Dysregulation of CDK16 expression has been implicated in the progression of several cancers, such as lung, breast, and hepatocellular carcinoma, making it a potential therapeutic target.[2][3][4] These application notes provide a comprehensive overview of protocols to study the effects of targeting CDK16 in cancer cell lines, along with summarized quantitative data from key experiments.
Data Presentation
The following tables summarize the quantitative effects of CDK16 knockdown on cell proliferation, colony formation, and cell cycle distribution in various cancer cell lines.
Table 1: Effect of CDK16 Knockdown on Cell Proliferation (CCK-8 Assay)
| Cell Line | Cancer Type | Treatment | Observation Time (days) | Proliferation Inhibition (%) | Reference |
| A549 | Lung Cancer | shCDK16_#1 | 5 | ~40% | [5] |
| A549 | Lung Cancer | shCDK16_#2 | 5 | ~50% | [5] |
| H1299 | Lung Cancer | shCDK16_#1 | 5 | ~45% | [5] |
| H1299 | Lung Cancer | shCDK16_#2 | 5 | ~55% | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | shCDK16_#1 | 5 | ~60% | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | shCDK16_#2 | 5 | ~70% | [2] |
| Huh7 | Hepatocellular Carcinoma | siCDK16_#1 | 4 | ~50% | [6] |
| Huh7 | Hepatocellular Carcinoma | siCDK16_#2 | 4 | ~60% | [6] |
| HCCLM9 | Hepatocellular Carcinoma | siCDK16_#1 | 4 | ~40% | [6] |
| HCCLM9 | Hepatocellular Carcinoma | siCDK16_#2 | 4 | ~55% | [6] |
Table 2: Effect of CDK16 Knockdown on Colony Formation
| Cell Line | Cancer Type | Treatment | Colony Formation Inhibition (%) | Reference |
| A549 | Lung Cancer | siCDK16 | ~75% | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | shCDK16_#1 | ~80% | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | shCDK16_#2 | ~90% | [2] |
| Huh7 | Hepatocellular Carcinoma | siCDK16_#1 | ~70% | [6] |
| Huh7 | Hepatocellular Carcinoma | siCDK16_#2 | ~80% | [6] |
| HCCLM9 | Hepatocellular Carcinoma | siCDK16_#1 | ~60% | [6] |
| HCCLM9 | Hepatocellular Carcinoma | siCDK16_#2 | ~75% | [6] |
Table 3: Effect of CDK16 Knockdown on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| A549 | Lung Cancer | shCDK16_#1 | ~60% | ~25% | ~15% | [5] |
| A549 | Lung Cancer | shCDK16_#2 | ~65% | ~20% | ~15% | [5] |
| H1299 | Lung Cancer | shCDK16_#1 | ~55% | ~30% | ~15% | [5] |
| H1299 | Lung Cancer | shCDK16_#2 | ~60% | ~25% | ~15% | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | shCDK16_#1 | Not specified | Not specified | Significant Arrest | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | shCDK16_#2 | Not specified | Not specified | Significant Arrest | [2] |
| Huh7 | Hepatocellular Carcinoma | siCDK16_#1 | Decreased | Not specified | Increased | [6] |
| Huh7 | Hepatocellular Carcinoma | siCDK16_#2 | Decreased | Not specified | Increased | [6] |
| HCCLM9 | Hepatocellular Carcinoma | siCDK16_#1 | Decreased | Not specified | Increased | [6] |
| HCCLM9 | Hepatocellular Carcinoma | siCDK16_#2 | Decreased | Not specified | Increased | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways involving CDK16 and a general workflow for investigating its function in cancer cells.
Caption: CDK16 Signaling Pathways in Cancer.
Caption: Experimental Workflow for Studying CDK16 Function.
Experimental Protocols
Herein are detailed protocols for the key experiments cited.
siRNA Transfection Protocol
This protocol outlines the transient knockdown of CDK16 using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., A549, H1299, MDA-MB-231, Huh7, HCCLM9)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
CDK16-specific siRNA and non-targeting (scramble) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ Reduced Serum Medium
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation: a. For each well to be transfected, dilute 20-50 pmol of siRNA into 100 µL of Opti-MEM™ in a microcentrifuge tube. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. c. Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5 minutes at room temperature.
-
Transfection: a. Add the siRNA-Lipofectamine™ complexes dropwise to each well. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to downstream assays. The optimal incubation time should be determined empirically.
-
Validation: After incubation, assess the knockdown efficiency by Western Blotting or qRT-PCR for CDK16 expression.
Western Blotting Protocol
This protocol is for validating CDK16 knockdown and analyzing downstream protein expression.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK16, anti-p53, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: a. Wash transfected cells with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Incubate on ice for 30 minutes, vortexing periodically. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with 4x Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. b. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability (CCK-8) Assay Protocol
This assay measures cell proliferation based on the reduction of a water-soluble tetrazolium salt.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed transfected cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubation: Culture the cells for the desired time points (e.g., 24, 48, 72, 96 hours).
-
Assay: a. Add 10 µL of CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Colony Formation Assay Protocol
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
6-well plates
-
Complete growth medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Following transfection, harvest the cells and seed a low number of cells (e.g., 500-1000 cells) into each well of a 6-well plate.
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
Staining: a. Wash the colonies gently with PBS. b. Fix the colonies with 4% paraformaldehyde for 15 minutes. c. Stain the colonies with Crystal Violet solution for 20-30 minutes. d. Wash the plates with water and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry (FACS) Protocol
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest transfected cells by trypsinization.
-
Fixation: a. Wash the cells once with ice-cold PBS. b. Resuspend the cell pellet in 500 µL of ice-cold PBS. c. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. d. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in 500 µL of PI staining solution. d. Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK16 Phosphorylates and Degrades p53 to Promote Radioresistance and Predicts Prognosis in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-regulation of CDK16 by multiple mechanisms in hepatocellular carcinoma promotes tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lung cancer cells expressing a shortened CDK16 3′UTR escape senescence through impaired miR‐485‐5p targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Cdk-IN-16 Western Blot Analysis
Introduction
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[3] Cdk-IN-16 is a potent and selective inhibitor of Cyclin-Dependent Kinase 16 (CDK16). CDK16, also known as PCTAIRE1, is involved in various cellular functions, including cell cycle progression, proliferation, and apoptosis.[4][5] Elevated expression of CDK16 has been observed in several cancers, correlating with poor patient outcomes.[6][7]
Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins within a cell or tissue lysate. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on downstream signaling pathways. By examining the changes in protein expression and phosphorylation status of key CDK16 targets, researchers can elucidate the mechanism of action of this compound and assess its therapeutic potential.
Mechanism of Action of this compound
This compound is designed to selectively inhibit the kinase activity of CDK16. By binding to the ATP-binding pocket of CDK16, this compound prevents the phosphorylation of its downstream substrates.[1] This inhibition is expected to induce cellular effects such as cell cycle arrest and apoptosis. Key downstream targets of CDK16 include proteins that regulate the cell cycle, such as p27 and p53.[4][7] Inhibition of CDK16 by this compound is expected to lead to an increase in the stability of these tumor-suppressor proteins.
Quantitative Data Summary
The following table summarizes the anticipated quantitative results from a Western blot analysis following treatment of a relevant cancer cell line with this compound. Data is presented as a fold change relative to a vehicle-treated control (e.g., DMSO). The specific changes will be cell-line and context-dependent.
| Target Protein | Expected Change upon this compound Treatment | Biological Role |
| p-Rb (Ser807/811) | Decrease | The retinoblastoma protein (Rb) is a key regulator of the G1/S phase transition. Its phosphorylation by CDKs leads to its inactivation. A decrease in phosphorylation indicates cell cycle arrest.[8] |
| p27 Kip1 | Increase | A cyclin-dependent kinase inhibitor that negatively regulates the cell cycle. Its degradation is often promoted by CDK activity. An increase suggests cell cycle arrest.[4] |
| p53 | Increase | A tumor suppressor protein that regulates the cell cycle and apoptosis. Some CDKs can negatively regulate p53. An increase in its level can lead to apoptosis.[4] |
| Cleaved PARP | Increase | An indicator of apoptosis. An increase signifies the induction of programmed cell death.[9] |
| CDK16 | No Change | This compound is an inhibitor and not a degrader of CDK16, so the total protein level of CDK16 is not expected to change significantly. |
| β-Actin or GAPDH | No Change | Loading controls to ensure equal protein loading across all lanes. |
Signaling Pathway Diagram
Caption: this compound inhibits CDK16, leading to cell cycle arrest and apoptosis.
Experimental Protocol: Western Blot Analysis
This protocol outlines the steps for assessing the effects of this compound on target protein expression in a selected cell line.
1. Cell Culture and Treatment a. Seed cells (e.g., a relevant cancer cell line with known CDK16 expression) in 6-well plates and allow them to adhere overnight. b. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for a predetermined duration (e.g., 24, 48 hours). c. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the inhibitor solvent.
2. Cell Lysis and Protein Quantification a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate in a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube. g. Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) protein assay kit.
3. Gel Electrophoresis and Protein Transfer a. Normalize the protein concentrations of all samples with lysis buffer and add 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.[9]
4. Immunoblotting a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9] b. Incubate the membrane with the primary antibody (e.g., anti-p-Rb, anti-p27, anti-p53, anti-cleaved PARP, anti-CDK16, anti-β-Actin) diluted in the blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9] e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system. d. Quantify the band intensities using densitometry software (e.g., ImageJ). e. Normalize the intensity of the target proteins to the loading control (β-Actin or GAPDH).
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound treated cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lung cancer cells expressing a shortened CDK16 3′UTR escape senescence through impaired miR‐485‐5p targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles, molecular interactions, and therapeutic value of CDK16 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK16 cyclin dependent kinase 16 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Effects of the p16/cyclin D1/CDK4/Rb/E2F1 pathway on aberrant lung fibroblast proliferation in neonatal rats exposed to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cdk-IN-16 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk-IN-16 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) complexed with cyclin A2.[1][2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Dysregulation of CDK2 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention. Immunofluorescence staining is a powerful technique to visualize the subcellular localization and expression levels of proteins, providing valuable insights into the cellular effects of kinase inhibitors like this compound. These application notes provide a detailed protocol for immunofluorescence staining in cells treated with this compound to assess its impact on cell cycle and apoptosis-related markers.
Data Presentation
The following table summarizes the known quantitative data for this compound, also referred to as Compound 5g in some literature.
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (CDK2/cyclin A2 inhibition) | 1.67 µM | Enzyme Assay | [1][3] |
| IC50 (Anticancer Activity) | 3.5 µM | AGS (gastric adenocarcinoma) | [1][2] |
| IC50 (Cytotoxicity) | 2.8 µM | MCF-7 (breast cancer) | [4] |
| EGFR Inhibition (IC50) | 0.026 µM | Enzyme Assay | [4] |
| CDK2 Inhibition (IC50) | 0.301 µM | Enzyme Assay | [5] |
Signaling Pathway
The following diagram illustrates the central role of the CDK2/cyclin A2 complex in cell cycle progression and how its inhibition by this compound can lead to cell cycle arrest and apoptosis. The cyclin A2-CDK2 complex is involved in the initiation and progression of DNA synthesis.[6]
CDK2/Cyclin A2 Signaling Pathway
Experimental Protocols
Cell Treatment with this compound
This protocol is designed for treating adherent cells (e.g., MCF-7 or AGS) prior to immunofluorescence staining.
Materials:
-
This compound (Compound 5g)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (for stock solution)
-
Cell culture plates or chamber slides
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate or in chamber slides at a density that will result in 50-70% confluency at the time of staining.
-
Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
Treatment: The next day, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1 µM, 5 µM, and 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for a predetermined time (e.g., 24 hours) to induce cell cycle arrest or apoptosis.
Immunofluorescence Staining Protocol
This protocol provides a general procedure for immunofluorescence staining of cells treated with this compound.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibodies (e.g., anti-Cyclin A, anti-phospho-Histone H3, anti-cleaved Caspase-3)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fixation: After treatment, aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cellular effects of this compound using immunofluorescence.
Immunofluorescence Experimental Workflow
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 6. Cyclin A2 - Wikipedia [en.wikipedia.org]
Cdk-IN-16: Application Notes and Protocols for Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cyclin-Dependent Kinase 16 (CDK16) inhibitors, exemplified by compounds such as SNS-032, in colony formation assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the assessment of long-term cell proliferation and survival in response to CDK16 inhibition.
Introduction
Cyclin-Dependent Kinase 16 (CDK16), also known as PCTAIRE-1, is a member of the CDK family of serine/threonine kinases.[1] Dysregulation of CDK16 has been implicated in the progression of various cancers, including those of the lung, prostate, breast, and liver, making it an attractive target for cancer therapy.[1][2][3] CDK16 plays a crucial role in cell cycle progression, in part by phosphorylating and promoting the degradation of the tumor suppressor p27, a key regulator of the G1/S checkpoint.[4][5] Inhibition of CDK16 is therefore expected to lead to cell cycle arrest and a reduction in the proliferative capacity of cancer cells.
The colony formation assay, or clonogenic assay, is a fundamental in vitro method for evaluating the ability of a single cell to undergo sustained proliferation and form a colony.[6][7] This assay is a gold-standard for assessing the long-term efficacy of cytotoxic and cytostatic agents, providing insights into the reproductive viability of cells after treatment.
Mechanism of Action and Signaling Pathway
CDK16, in complex with Cyclin Y, participates in critical cellular processes that promote cell proliferation. One of its key substrates is the cell cycle inhibitor p27Kip1. CDK16-mediated phosphorylation of p27 at the Serine 10 residue marks it for ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of p27 relieves its inhibitory effect on CDK2/Cyclin E complexes, allowing for the phosphorylation of the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication, thereby driving cell cycle progression.
Inhibition of CDK16 disrupts this cascade, leading to the accumulation of p27, which then inhibits CDK2/Cyclin E activity. This results in hypophosphorylated pRb, sequestration of E2F, and ultimately, a G1 phase cell cycle arrest, which prevents cells from proliferating and forming colonies.
Another important substrate of CDK16 is the Protein Regulator of Cytokinesis 1 (PRC1). Phosphorylation of PRC1 by CDK16 is essential for proper spindle formation during mitosis.[3] Inhibition of CDK16 can therefore also lead to mitotic defects and a subsequent block in cell division.
Data Presentation
The following tables summarize the quantitative effects of CDK16 inhibition on colony formation in various cancer cell lines.
Table 1: Effect of SNS-032 on Colony Formation in Mantle Cell Lymphoma
| Cell Line | Treatment | Exposure Time (hours) | % Inhibition of Colony Formation |
| Granta 519 | 0.3 µM SNS-032 | 2 | Not specified |
| Granta 519 | 0.3 µM SNS-032 | 4 | 50% |
| Granta 519 | 0.3 µM SNS-032 | 8 | >50% |
| Granta 519 | 0.3 µM SNS-032 | 12 | >50% |
| Granta 519 | 0.3 µM SNS-032 | 24 | >50% |
| Data is based on a study by Chen et al., which demonstrated a time-dependent inhibition of clonogenicity in Granta 519 cells exposed to SNS-032.[4] |
Table 2: Qualitative Effect of Dabrafenib on Colony Formation in Melanoma and Pancreatic Cancer Cell Lines
| Cell Line | Genotype | Treatment | Observation |
| WM1366 | NRAS-mutant | 100 nM Dabrafenib | Complete suppression of growth |
| 1205Lu | BRAF-mutant | 100 nM Dabrafenib | Suppression of long-term growth |
| M249 | BRAF-mutant | 100 nM Dabrafenib | Suppression of long-term growth |
| CAPAN-1 | KRAS-mutant | 100 nM Dabrafenib | Suppression of long-term growth |
| MIA PaCa-2 | KRAS-mutant | 100 nM Dabrafenib | Suppression of long-term growth |
| Visual representation from a study by Wong et al. indicates that dabrafenib, a known CDK16 inhibitor, effectively suppresses long-term colony formation in various cancer cell lines.[5] |
Experimental Protocols
This section provides detailed protocols for performing a colony formation assay with a small molecule inhibitor of CDK16.
Protocol 1: Standard Colony Formation Assay
This protocol is adapted for assessing the effect of a CDK16 inhibitor on the clonogenic survival of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Granta 519, WM1366)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
CDK16 inhibitor (e.g., SNS-032, Dabrafenib) dissolved in a suitable solvent (e.g., DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 100% Methanol (B129727), ice-cold
-
Staining solution: 0.5% (w/v) Crystal Violet in 25% Methanol
-
Destaining solution: 10% Acetic Acid (optional, for quantification)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in 6-well plates at a low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to adhere overnight in the incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the CDK16 inhibitor in complete culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest inhibitor concentration.
-
Carefully aspirate the medium from the wells and replace it with the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours for acute exposure, or for the entire duration of colony growth for continuous exposure).
-
-
Colony Growth:
-
If performing an acute exposure, aspirate the inhibitor-containing medium after the treatment period, wash the wells gently with PBS, and add fresh complete medium.
-
Return the plates to the incubator and allow the cells to grow for 7-14 days, or until visible colonies are formed. The medium can be changed every 3-4 days if necessary.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Add 1 mL of ice-cold 100% Methanol to each well and incubate for 15 minutes at room temperature to fix the colonies.
-
Remove the methanol and allow the plates to air dry completely.
-
Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the Crystal Violet solution and wash the plates with deionized water until the background is clear.
-
Allow the plates to air dry.
-
-
Quantification:
-
Scan or photograph the plates.
-
Colonies (defined as a cluster of ≥50 cells) can be counted manually or using software such as ImageJ.
-
For spectrophotometric quantification, add 1 mL of 10% Acetic Acid to each well and incubate on a shaker for 15-20 minutes to solubilize the stain.
-
Transfer the solution to a 96-well plate and measure the absorbance at 590 nm.
-
Protocol 2: Soft Agar (B569324) Colony Formation Assay
This protocol is used to assess anchorage-independent growth, a hallmark of transformed cells.
Materials:
-
In addition to the materials for the standard assay:
-
Noble Agar
-
2X complete cell culture medium
Procedure:
-
Preparation of Agar Layers:
-
Bottom Layer (0.6% Agar): Prepare a 1.2% Noble Agar solution in water and sterilize by autoclaving. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2X complete medium to get a final concentration of 0.6% agar. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer (0.3% Agar with Cells): Prepare a 0.6% Noble Agar solution. Mix equal volumes of the 0.6% agar and 2X complete medium containing the cells (at twice the desired final seeding density) and the CDK16 inhibitor or vehicle control.
-
Carefully layer 1.5 mL of this cell-containing agar mixture on top of the solidified bottom layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells weekly by adding 0.5 mL of complete medium (with or without the inhibitor) on top of the agar.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet in PBS to each well and incubating for 1-2 hours.
-
Count the colonies using a microscope.
-
Conclusion
The colony formation assay is an indispensable tool for evaluating the long-term efficacy of CDK16 inhibitors. By disrupting key cell cycle and mitotic signaling pathways, these inhibitors effectively suppress the proliferative capacity of cancer cells. The provided protocols and data serve as a comprehensive resource for researchers aiming to investigate the therapeutic potential of targeting CDK16 in cancer. Careful optimization of cell seeding densities and inhibitor concentrations is crucial for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Responses in mantle cell lymphoma cells to SNS-032 depend on the biological context of each cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes: Analysis of Cell Cycle Perturbation by Cdk-IN-16 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cdk-IN-16 is a potent and selective inhibitor of Cyclin-Dependent Kinase 16 (CDK16). CDK16, a member of the PCTAIRE kinase family, has been implicated in the regulation of cell cycle progression, particularly in the G2/M phase.[1] Dysregulation of CDK16 activity has been associated with aberrant cell proliferation in various cancers, making it a promising target for therapeutic intervention.[1][2] These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action:
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle.[3][4][5] Their activity is dependent on binding to regulatory cyclin subunits.[4] Different cyclin-CDK complexes are active at specific phases of the cell cycle, driving the transitions between G1, S, G2, and M phases.[3][6] CDK16, in complex with Cyclin Y, has been shown to phosphorylate substrates such as the Protein Regulator of Cytokinesis 1 (PRC1), which is essential for proper spindle formation during mitosis.[1][7] Inhibition of CDK16 by this compound is hypothesized to disrupt this process, leading to cell cycle arrest, primarily at the G2/M checkpoint.[1]
Signaling Pathway of CDK16 in Cell Cycle Regulation
Caption: this compound inhibits the CDK16-Cyclin Y complex, preventing PRC1 phosphorylation and causing G2/M arrest.
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of this compound on the cell cycle distribution of a representative cancer cell line after 24 hours of treatment. Data is presented as the mean percentage of cells in each phase ± standard deviation.
| Treatment Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 2.8 |
| 10 | 52.1 ± 2.9 | 24.5 ± 2.2 | 23.4 ± 3.0 |
| 50 | 45.7 ± 3.5 | 20.1 ± 2.8 | 34.2 ± 4.1 |
| 100 | 38.4 ± 4.0 | 15.3 ± 2.1 | 46.3 ± 5.2 |
| 250 | 25.1 ± 3.8 | 10.5 ± 1.9 | 64.4 ± 6.3 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from standard procedures for cell cycle analysis.[8][9]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol (B145695), ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells:
-
For adherent cells, aspirate the media, wash once with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[9]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence signal (e.g., FL2-A).
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo).
-
Experimental Workflow
Caption: Workflow for analyzing the effects of this compound on the cell cycle using flow cytometry.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High percentage of debris | Cell death or harsh handling | Handle cells gently during harvesting and washing. Consider using a viability dye to exclude dead cells. |
| Broad G1 and G2/M peaks | Inconsistent staining or instrument misalignment | Ensure proper mixing of staining solution and cells. Verify cytometer alignment and performance with calibration beads. |
| High coefficient of variation (CV) | Cell clumping | Filter the stained cell suspension through a nylon mesh before analysis.[9] |
| RNA contamination | Incomplete RNase A digestion | Increase RNase A concentration or incubation time. Ensure the RNase A is active. |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for investigating the effects of the CDK16 inhibitor, this compound, on cell cycle progression. Flow cytometry with propidium iodide staining is a robust and reliable method for quantifying changes in cell cycle distribution, enabling the characterization of novel cell cycle inhibitors.
References
- 1. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles, molecular interactions, and therapeutic value of CDK16 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. mdpi.com [mdpi.com]
- 6. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for the Cyclin-Dependent Kinase Inhibitor SNS-032
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of SNS-032 (also known as BMS-387032), a potent inhibitor of Cyclin-Dependent Kinases (CDKs), in experimental settings. This document is intended to serve as a comprehensive guide for researchers utilizing this compound in their studies.
Introduction to SNS-032
SNS-032 is a selective, ATP-competitive small molecule inhibitor of several cyclin-dependent kinases, primarily targeting CDK2, CDK7, and CDK9.[1][2][3] Its ability to modulate the activity of these crucial cell cycle and transcriptional regulators has made it a valuable tool in cancer research and drug development. Inhibition of these CDKs by SNS-032 leads to cell cycle arrest and induction of apoptosis in various cancer cell lines.[3][4]
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | BMS-387032 | [1][3][5][6] |
| Molecular Formula | C₁₇H₂₄N₄O₂S₂ | [1][7] |
| Molecular Weight | 380.53 g/mol | [1][8] |
| CAS Number | 345627-80-7 | [1][7][8] |
Solubility
Proper solubilization of SNS-032 is critical for accurate and reproducible experimental results. It is recommended to prepare a fresh stock solution or use a recently prepared one for each experiment. Long-term storage of the solution is not advised.[1]
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥19.05 mg/mL to 76 mg/mL | To achieve higher concentrations, warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath may be beneficial.[1][5] Stock solutions in DMSO can be stored at -20°C for several months.[1] | [1][5][8] |
| Ethanol | ≥2.63 mg/mL to 30 mg/mL | Sonication may be required to fully dissolve the compound. | [1][5] |
| Water | Insoluble | [1][5] | |
| DMF | 10 mg/mL | [7] | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [7] |
Biological Activity and IC₅₀ Values
SNS-032 exhibits potent inhibitory activity against specific CDKs, leading to its anti-proliferative and pro-apoptotic effects.
| Target | IC₅₀ (nM) | Cell-free/Cell-based | Reference |
| CDK9 | 4 | Cell-free | [1][3][6] |
| CDK2 | 38 - 48 | Cell-free | [1][3][5][6] |
| CDK7 | 62 | Cell-free | [1][3][6] |
| CDK1 | 480 | Cell-free | [3][5][6] |
| CDK4 | 925 | Cell-free | [3][5][6] |
| CDK5 | 400 | Cell-free | [8] |
Signaling Pathway
SNS-032 exerts its biological effects by inhibiting key regulators of the cell cycle and transcription. CDK2 is essential for the G1/S phase transition, while CDK7 and CDK9 are critical components of the transcriptional machinery, regulating the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II).[1][2][3] Inhibition of CDK7 and CDK9 leads to a decrease in the phosphorylation of RNA Pol II at Serine 5 and Serine 2, respectively, thereby blocking transcription.[1][3] This transcriptional inhibition results in the rapid depletion of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, ultimately leading to apoptosis.[4][7]
Caption: Mechanism of action of SNS-032.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from a study on breast cancer cell lines.[9]
Objective: To determine the effect of SNS-032 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-435)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
SNS-032 stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of SNS-032 in complete medium from the stock solution.
-
After 24 hours, treat the cells with various concentrations of SNS-032. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of SNS-032 used.
-
Incubate the cells for an additional 48 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This protocol is designed to detect changes in protein expression and phosphorylation following SNS-032 treatment.[9]
Objective: To assess the effect of SNS-032 on the levels of key proteins involved in the cell cycle, transcription, and apoptosis.
Materials:
-
Cancer cell line of interest
-
60-mm culture dishes
-
SNS-032 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-RNA Pol II (Ser2), anti-phospho-RNA Pol II (Ser5), anti-CDK7, anti-CDK9, anti-Mcl-1, anti-XIAP, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed 2 x 10⁵ cells per well in 60-mm dishes and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of SNS-032 (e.g., 0, 200, 400 nM) for 24 hours.
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro effects of SNS-032.
Caption: In vitro experimental workflow for SNS-032.
Troubleshooting and Best Practices
-
Solubility Issues: If SNS-032 does not fully dissolve, gentle warming (37°C) and sonication can be employed. Always use fresh DMSO for preparing stock solutions as it can absorb moisture, which may reduce solubility.[5]
-
Cell Line Specificity: The effective concentration of SNS-032 can vary between different cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.
-
Reversibility: The effects of SNS-032 on transcription are reversible. Removal of the compound can lead to the resynthesis of Mcl-1 and subsequent cell survival.[4][5] This should be considered when designing experiments, particularly those involving washout periods.
-
Controls: Always include appropriate vehicle controls (e.g., DMSO) in your experiments to account for any effects of the solvent on the cells.
By following these guidelines and protocols, researchers can effectively utilize SNS-032 as a tool to investigate the roles of CDK2, CDK7, and CDK9 in their biological systems of interest.
References
- 1. apexbt.com [apexbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. SNS 032 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 9. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Cdk-IN-16
This guide provides troubleshooting solutions for researchers encountering issues with the efficacy of Cdk-IN-16, a representative small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), in cell-based experiments. If you are not observing the expected cellular phenotype, such as cell cycle arrest or decreased proliferation, please consult the frequently asked questions (FAQs) and troubleshooting steps below.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the initial checks if this compound shows no effect in my cells?
A1: A discrepancy between expected and observed results often stems from issues with the compound itself or the experimental setup.[1] Start with the most straightforward checks.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Storage: Confirm this compound was stored under the recommended conditions (typically -20°C or -80°C in a desiccated environment). Repeated freeze-thaw cycles can degrade the compound.[2]
-
Solubility: Ensure the compound is fully dissolved in the appropriate solvent (e.g., anhydrous DMSO) before diluting it into your culture medium. Precipitates can drastically lower the effective concentration.
-
Age: Use a fresh aliquot of the inhibitor if possible.
-
-
Review Experimental Parameters:
-
Concentration: The concentration used may be too low for your specific cell line and experimental conditions.[2] The effective concentration in a cellular assay can be significantly higher than the biochemical IC50 value due to factors like cell permeability.[3]
-
Incubation Time: The treatment duration may be insufficient to produce a measurable phenotype.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) is behaving as expected and not causing toxicity at the concentration used.
-
-
Check Cell Line Characteristics:
-
Target Expression: Confirm that your cell line expresses the target CDK and its associated cyclin partners.
-
Rb Status: Many CDK inhibitors, particularly those targeting CDK4/6, are most effective in retinoblastoma protein (Rb)-proficient cells.[4] Their primary mechanism involves preventing Rb phosphorylation, leading to G1 arrest.[4][5] Rb-negative cells may be inherently resistant.
-
Q2: My biochemical (cell-free) assay shows this compound is potent, but it doesn't work in my cell culture. What are the likely causes?
A2: This is a common challenge in drug discovery and typically points to cell-specific factors that prevent the inhibitor from reaching or acting on its target. The primary suspects are poor cell permeability and active removal of the compound by efflux pumps.[1]
Troubleshooting Steps:
-
Investigate Cell Permeability:
-
Physicochemical Properties: Small molecules must balance lipophilicity and hydrophilicity to cross the cell membrane. Compounds that are too polar may not enter the lipid bilayer, while those that are too lipophilic can get trapped within it.[6][7]
-
Action: If poor permeability is suspected, consider increasing the concentration or incubation time. If the issue persists, a different inhibitor with more favorable cell penetration properties may be necessary.[2]
-
-
Evaluate Efflux Pump Activity:
-
Mechanism: Cancer cells frequently overexpress ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1), which function as efflux pumps that actively remove foreign compounds from the cytoplasm.[8][9][10] This prevents the inhibitor from accumulating to an effective intracellular concentration.
-
Action: Test for efflux by co-incubating this compound with a known efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporine A).[11] If the activity of this compound is restored, efflux is a likely cause.
-
-
Assess Compound Stability in Media:
Below is a troubleshooting workflow to diagnose why a biochemically active inhibitor may be failing in a cellular context.
Caption: Troubleshooting workflow for inactive cellular inhibitors.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration is cell-line dependent and must be determined empirically. A dose-response experiment is the standard method to calculate the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value.
Troubleshooting Steps:
-
Perform a Dose-Response Curve:
-
Range: Test a wide range of concentrations, typically using serial dilutions (e.g., 3-fold or 10-fold) spanning from low nanomolar to high micromolar.[12]
-
Assay: Use a relevant endpoint assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo) or a proliferation assay (e.g., BrdU incorporation).[13]
-
Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14]
-
-
Confirm On-Target Activity:
-
At the determined IC50, you should verify that the inhibitor is acting on its intended target. This can be done by measuring a downstream biomarker. For CDK inhibitors, a common method is to measure the phosphorylation status of a direct substrate, like Rb, via Western blot.[4]
-
Q4: How can I verify that this compound is engaging its target CDK inside the cell?
A4: Confirming that the inhibitor binds its intended target in the complex cellular environment is crucial. This is known as target engagement.
Recommended Methods:
-
Western Blot for Downstream Substrates: This is an indirect but highly effective method. Inhibition of CDK activity should lead to a decrease in the phosphorylation of its substrates.
-
Cellular Thermal Shift Assay (CETSA®): This biophysical method directly assesses target binding in intact cells or cell lysates. The principle is that a protein becomes more thermally stable when bound to a ligand (the inhibitor). A shift in the protein's melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[3][17]
Quantitative Data Summary
The following tables provide example data for characterizing CDK inhibitors. The values for "this compound" are hypothetical and should be determined experimentally.
Table 1: Example Physicochemical & Potency Profile of CDK Inhibitors
| Parameter | Palbociclib | Ribociclib | Abemaciclib | This compound (Hypothetical) |
|---|---|---|---|---|
| Target(s) | CDK4/6 | CDK4/6 | CDK4/6, CDK9 | CDK of Interest |
| Biochemical IC50 (CDK4) | 11 nM | 10 nM | 2 nM | User Determined |
| Cellular GI50 (MCF-7) | 90 nM | 110 nM | 46 nM | User Determined |
| Molecular Weight | 447.5 g/mol | 434.5 g/mol | 506.6 g/mol | User Determined |
| Topological Polar Surface Area (TPSA) | 108.9 Ų | 105.8 Ų | 89.8 Ų | User Determined |
Data compiled from various sources for illustrative purposes.[18][19][20]
Table 2: Troubleshooting Checklist
| Problem | Possible Cause | Recommended Action |
|---|---|---|
| No effect at any concentration | Compound degradation/instability | Use fresh aliquot; perform stability test in media. |
| Poor cell permeability | Increase concentration; test with a positive control inhibitor. | |
| Cell line is resistant (e.g., Rb-negative) | Confirm target pathway is active; use a sensitive cell line. | |
| Active drug efflux | Co-treat with an efflux pump inhibitor. | |
| High cellular IC50 vs. biochemical IC50 | Low cell permeability or efflux | See above. |
| High intracellular ATP concentration | This is expected; cellular ATP (mM range) competes with ATP-competitive inhibitors. | |
| Toxicity at effective concentrations | Off-target effects | Use the lowest effective concentration; validate with a structurally different inhibitor for the same target.[3] |
| | Solvent toxicity | Ensure the final DMSO concentration is non-toxic (typically <0.5%). |
Experimental Protocols
Protocol 1: Dose-Response Assay for Cellular IC50 Determination using MTT
This protocol outlines a method to determine the concentration of this compound required to inhibit the growth of adherent cancer cells by 50%.[13]
-
Cell Plating:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of media) and incubate for 24 hours to allow attachment.
-
-
Inhibitor Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the stock solution in culture media to create a range of treatment concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (<0.5%).
-
Remove the old media from the cells and add 100 µL of the media containing the different inhibitor concentrations. Include wells for "vehicle control" (DMSO only) and "no-cell" blanks.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell cycle (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at low speed.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank wells.
-
Calculate percent inhibition for each concentration relative to the vehicle control (0% inhibition).
-
Plot percent inhibition vs. log[inhibitor] and use non-linear regression (sigmoidal dose-response) to calculate the IC50.
-
Protocol 2: Western Blotting for Phospho-Rb (A Marker of CDK4/6 Inhibition)
This protocol verifies the on-target effect of this compound by assessing the phosphorylation status of the CDK4/6 substrate, Rb.[21]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at 1x, 5x, and 10x the determined IC50 for a suitable time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors .
-
-
Protein Quantification:
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (BSA is often preferred over milk for phospho-antibodies to reduce background).
-
Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser780) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Image the blot using a chemiluminescence detector.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Rb or a housekeeping protein like β-actin.
-
A decrease in the p-Rb signal relative to the total Rb or loading control indicates successful target inhibition.
-
Visualization of Signaling Pathway
The diagram below illustrates the canonical Cyclin D-CDK4/6-Rb pathway, which is a primary target for many CDK inhibitors in cancer therapy. Inhibition of CDK4/6 prevents the phosphorylation of Rb, which then remains bound to the transcription factor E2F, blocking the transcription of genes required for S-phase entry and thus arresting the cell cycle in G1.[5]
Caption: The CDK4/6-Rb pathway and the mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assayquant.com [assayquant.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Phospho-CDK Substrate Motif [(K/H)pSP] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Cdk-IN-16 Off-Target Effects
Notice: Information regarding a specific molecule designated "Cdk-IN-16," including its off-target effects, is not available in publicly accessible scientific literature or databases. Extensive searches for "this compound" have not yielded specific data such as kinase selectivity profiles, cellular off-target assays, or safety pharmacology reports.
The following content is a generalized framework for a technical support center, based on common issues and questions related to the off-target effects of Cyclin-Dependent Kinase (CDK) inhibitors. This information is intended to serve as a guide for researchers working with novel or uncharacterized CDK inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected phenotypes in my cell-based assays after treatment with a novel CDK inhibitor. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often a primary indicator of off-target activity. Cyclin-Dependent Kinases share a high degree of structural similarity in their ATP-binding pockets, making the development of highly specific inhibitors challenging.[1][2][3] Inhibition of other kinases or cellular proteins can lead to a wide range of unanticipated biological responses.
Q2: What are the most common off-target kinase families for CDK inhibitors?
A2: Due to the conserved nature of the kinome, CDK inhibitors can frequently interact with members of other kinase families. Common off-target families include, but are not limited to, other CDKs, MAP kinases, and tyrosine kinases. The exact off-target profile is unique to the chemical scaffold of each inhibitor.
Q3: How can I determine if the observed effects of my CDK inhibitor are on-target or off-target?
A3: Differentiating between on-target and off-target effects is a critical step in characterizing a new inhibitor.[4] Several experimental approaches can be employed:
-
Chemical Analogs: Synthesize a structurally similar but inactive analog of your inhibitor. This "dead" compound should not engage the primary target and can be used as a negative control.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended CDK target. If the phenotype persists after inhibitor treatment in these cells, it is likely due to off-target effects.
-
Rescue Experiments: Overexpress a drug-resistant mutant of the target CDK. If this rescues the cellular phenotype in the presence of the inhibitor, it provides strong evidence for on-target activity.
-
Kinase Profiling: Perform a comprehensive in vitro kinase screen against a large panel of kinases to identify potential off-targets.
Troubleshooting Guides
Issue 1: Inconsistent results between biochemical and cellular assays.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Verify cellular uptake of the compound using methods like mass spectrometry. 2. If permeability is low, consider structural modifications to the inhibitor. |
| Efflux Pump Activity | 1. Test for inhibition by known efflux pump inhibitors. 2. Use cell lines with known efflux pump expression profiles. |
| Intracellular ATP Concentration | 1. Cellular ATP concentrations are much higher than those used in typical biochemical assays, which can affect the potency of ATP-competitive inhibitors. 2. Perform cellular target engagement assays to confirm binding in a physiological context. |
| Metabolic Instability | 1. Assess the metabolic stability of the compound in liver microsomes or cell lysates. 2. Identify potential metabolites and test their activity. |
Issue 2: Observed cellular toxicity at concentrations required for CDK inhibition.
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | 1. Conduct a broad kinase screen (kinome scan) to identify off-target kinases that could mediate toxicity. 2. Cross-reference identified off-targets with known toxicity pathways. |
| Non-Kinase Off-Targets | 1. Consider chemoproteomics approaches to identify other protein interactions. |
| On-Target Toxicity | 1. Inhibition of the primary CDK target itself may lead to toxicity in certain cell types.[4] 2. Evaluate the inhibitor in multiple cell lines with varying dependencies on the target CDK. |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To identify the kinase selectivity profile of a novel CDK inhibitor.
Methodology:
-
Assay Format: Typically performed as an in vitro radiometric (e.g., ³³P-ATP) or fluorescence-based assay.
-
Kinase Panel: A broad panel of recombinant human kinases (e.g., >400) is used.
-
Inhibitor Concentration: The inhibitor is usually tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) in the initial screen.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO). Hits are defined as kinases inhibited above a certain threshold (e.g., >50% or >80%).
-
Follow-up: For identified hits, dose-response curves are generated to determine the IC50 values.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To quantify the binding of a CDK inhibitor to its target kinase in living cells.
Methodology:
-
Cell Line Engineering: The target CDK is expressed as a fusion protein with NanoLuc® luciferase in a suitable cell line.
-
Energy Transfer Probe: A cell-permeable fluorescent tracer that binds to the ATP pocket of the kinase is added to the cells.
-
Inhibitor Treatment: Cells are treated with varying concentrations of the test inhibitor.
-
BRET Measurement: The inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in Bioluminescence Resonance Energy Transfer (BRET). The signal is measured using a plate reader.
-
Data Analysis: The IC50 value, representing the concentration of inhibitor required to displace 50% of the tracer, is calculated.
Signaling and Workflow Diagrams
Caption: Workflow for investigating unexpected cellular phenotypes.
Caption: On-target vs. off-target signaling pathways.
References
Technical Support Center: Cdk-IN-16 and CDK Inhibitor Toxicity in Cell Lines
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDK inhibitors like Dinaciclib?
CDK inhibitors are small molecules designed to block the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2] Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[3] By inhibiting these kinases, it disrupts the cell division cycle, leading to cell cycle arrest and apoptosis (programmed cell death).[1] For instance, inhibition of CDK1 and CDK2 blocks the G1/S and G2/M phase transitions, while inhibition of CDK9 affects transcription.[3][4]
Q2: What is the expected outcome of treating cancer cell lines with a CDK inhibitor?
The primary expected outcome is a dose-dependent decrease in cell viability and proliferation.[5] This is often accompanied by an arrest of cells in specific phases of the cell cycle (e.g., G1 or G2/M), which can be observed through flow cytometry analysis. Ultimately, at effective concentrations, CDK inhibitors can induce apoptosis.
Q3: Are there known off-target effects for CDK inhibitors?
Yes, off-target effects are a consideration for most kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[6] While some CDK inhibitors are highly selective for specific CDKs, others have a broader inhibition profile.[7] For example, some CDK inhibitors may also inhibit other kinases like GSK3β.[8] It is crucial to consult the specific datasheet for the inhibitor you are using to understand its selectivity profile.
Q4: Can normal (non-cancerous) cell lines be affected by CDK inhibitors?
Yes, since CDKs are fundamental to the cell cycle in all proliferating cells, normal cell lines can also be sensitive to CDK inhibitors.[9] However, cancer cells often exhibit a greater dependency on specific CDKs for their uncontrolled proliferation, a concept known as "oncogene addiction." This can create a therapeutic window where cancer cells are more sensitive to CDK inhibition than normal cells.[10] Nevertheless, some level of toxicity in normal proliferating cells is expected.[9]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value or no significant cell death observed.
-
Question: I treated my cell line with the CDK inhibitor at the reported IC50 concentration, but I'm not seeing the expected level of cell death. What could be the reason?
-
Answer:
-
Cell Line Specificity: IC50 values are highly cell-line dependent. The reported IC50 may have been determined in a different cell line that is more sensitive to the inhibitor. Check if the genetic background of your cell line (e.g., Rb status, p16 expression) is different from the one in the literature.[11][12]
-
Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and duration of treatment can significantly impact the apparent IC50. Ensure your protocol is consistent with the conditions under which the IC50 was determined.
-
Compound Stability: Ensure the inhibitor has been stored correctly and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The cell viability assay you are using (e.g., MTT, CellTiter-Glo) may have different sensitivities. Consider using a more sensitive or direct measure of apoptosis, such as caspase-3/7 activity or Annexin V staining.
-
Problem 2: Inconsistent results between experimental replicates.
-
Question: My replicate wells/plates show high variability in cell viability after treatment. How can I improve the consistency of my results?
-
Answer:
-
Uniform Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.
-
Pipetting Accuracy: Use calibrated pipettes and be mindful of your pipetting technique to ensure accurate and consistent delivery of both cells and the inhibitor.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to altered cell growth and drug concentration. Consider not using the outermost wells for data collection or ensure proper humidification of your incubator.
-
Incubation Time: Ensure consistent incubation times for both drug treatment and assay development across all plates.
-
Problem 3: Unexpected morphological changes in cells.
-
Question: After treatment with the CDK inhibitor, my cells look enlarged and flattened, but they are not dying. What does this indicate?
-
Answer: This morphology is often indicative of cell cycle arrest and the induction of senescence, a state of irreversible growth arrest.[11] CDK inhibitors, particularly CDK4/6 inhibitors, are known to induce senescence in some cell types.[11] While the cells are not undergoing apoptosis, they are no longer proliferating. You can confirm senescence by staining for senescence-associated β-galactosidase (SA-β-gal).
Quantitative Data
Table 1: IC50 Values for Dinaciclib in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| Multiple Myeloma (various) | Hematological Malignancy | Low nM range | Not specified |
| HeLa | Cervical Cancer | ~5 | Not specified |
| A549 | Lung Cancer | ~10 | Not specified |
| MCF7 | Breast Cancer | ~8 | Not specified |
Note: The IC50 values presented are approximate and can vary based on the specific experimental conditions. It is always recommended to perform a dose-response curve to determine the IC50 in your specific cell line and assay conditions.
Experimental Protocols
Protocol: Assessing Cell Viability using the MTT Assay
This protocol provides a general framework for determining the IC50 of a CDK inhibitor in an adherent cell line.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of the CDK inhibitor in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and DMSO only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of Dinaciclib on key CDKs.
Caption: General experimental workflow for assessing CDK inhibitor toxicity in cell lines.
Caption: Troubleshooting decision tree for unexpectedly high IC50 values.
References
- 1. mdpi.com [mdpi.com]
- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. CDK4/6 inhibition stabilizes disease in patients with p16-null non-small cell lung cancer and is synergistic with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Optimizing Cdk-IN-16 Concentration: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of CDK inhibitors like Cdk-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CDK9 inhibitors like Cdk9-IN-13?
A1: Cdk9-IN-13 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] This complex plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which facilitates the elongation of transcription.[1] By inhibiting CDK9, compounds like Cdk9-IN-13 prevent this phosphorylation, leading to a halt in transcription, particularly of genes with short-lived mRNAs, such as the anti-apoptotic protein MCL-1 and the oncogene MYC.[1] This makes CDK9 an attractive target for cancer therapy.[1]
Q2: What is a recommended starting concentration for a novel CDK inhibitor in cell culture?
A2: The effective concentration of a CDK inhibitor can vary significantly between different cell lines. For a novel compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[2] A common starting point for a dose-response curve for a potent inhibitor would be in the low nanomolar to low micromolar range. For instance, the biochemical IC50 for Cdk9-IN-13 is less than 3 nM, but the effective concentration in a cellular context (cellular IC50) is typically higher.[1] A suggested starting range for a dose-response curve is from 1 nM to 10 µM.[1]
Q3: How should I prepare and store a stock solution of a CDK inhibitor?
A3: For optimal stability, stock solutions of CDK inhibitors should be prepared in a suitable solvent such as DMSO.[1] To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes.[1] Recommended storage conditions are typically -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]
Q4: What are the expected downstream effects of CDK9 inhibition?
A4: Inhibition of CDK9 is expected to lead to a decrease in the phosphorylation of the RNA Polymerase II C-terminal domain. This results in the downregulation of short-lived mRNA transcripts and their corresponding proteins, such as MCL-1 and MYC.[1] Consequently, this can lead to cell cycle arrest and apoptosis in sensitive cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low efficacy observed | Inhibitor concentration is too low. | Perform a dose-response study to determine the optimal concentration for your cell line.[2] |
| Target CDK is not expressed or is at very low levels in the cell line. | Verify the expression of the target CDK (e.g., CDK9) in your cell line using methods like Western Blot or qPCR.[2] | |
| The cell line has intrinsic or acquired resistance. | Consider testing the inhibitor on a panel of different cell lines to identify a more sensitive model.[2] | |
| The inhibitor is unstable in the culture medium. | Replenish the medium with fresh inhibitor at regular intervals (e.g., every 24-48 hours).[2] If possible, assess the stability of the compound in your specific medium using analytical methods like HPLC.[2] | |
| High cytotoxicity or off-target effects | Inhibitor concentration is too high. | Lower the concentration of the inhibitor. Ensure you have performed a thorough dose-response curve to identify the optimal therapeutic window. |
| The inhibitor has off-target activities. | Review the selectivity profile of the inhibitor. If it is known to inhibit other kinases, consider if those off-target effects could be contributing to the observed phenotype.[3] | |
| The solvent (e.g., DMSO) is causing toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control. | |
| Inconsistent results between experiments | Inconsistent inhibitor concentration. | Ensure accurate and consistent preparation of stock and working solutions. Use freshly prepared dilutions for each experiment. |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and overall culture health. | |
| Freeze-thaw cycles of the inhibitor stock solution. | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Determining the IC50 Value of a CDK Inhibitor
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a CDK inhibitor in a cancer cell line using a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CDK inhibitor (e.g., this compound)
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the CDK inhibitor in complete cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for a period relevant to the cell cycle of your cell line (e.g., 48-72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control. Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of a CDK9 inhibitor like this compound.
Caption: Troubleshooting workflow for optimizing this compound concentration.
References
Cdk-IN-16 Technical Support Center
Welcome to the technical support center for Cdk-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this selective CDK16 inhibitor. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to help ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 16 (CDK16). CDK16 is a member of the PCTAIRE family of serine/threonine kinases.[1] Its activity is dependent on binding to its cyclin partner, Cyclin Y.[1][2] CDK16 has been implicated in the regulation of various cellular processes, including cell cycle progression, proliferation, and metastasis in several types of cancer, such as triple-negative breast cancer and lung cancer.[3][4] this compound likely exerts its effects by competing with ATP for binding to the catalytic site of CDK16, thereby inhibiting its kinase activity and the phosphorylation of its downstream substrates.
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on the known functions of CDK16, treatment with this compound is expected to have several cellular effects. As CDK16 promotes cell proliferation, its inhibition is anticipated to lead to a reduction in cell growth and clonogenic capacity.[3] In cancer cell lines where CDK16 is overexpressed, this compound may induce cell cycle arrest. Furthermore, since CDK16 has been shown to promote cell migration and tumor metastasis, its inhibition could potentially suppress these processes.[3]
Q3: How should I store and handle this compound?
A3: this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation and variability in your results.[5] When preparing working solutions, dilute the stock in your desired cell culture medium or assay buffer. Be mindful of the final DMSO concentration in your experiments, as high concentrations can have cytotoxic effects. It is advisable to keep the final DMSO concentration below 0.5%.
Q4: Is this compound selective for CDK16?
A4: While this compound is designed to be a selective inhibitor of CDK16, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations.[6][7] The ATP-binding pockets of kinases are highly conserved, which makes achieving absolute selectivity challenging.[8][9] It is crucial to perform experiments to validate the on-target effects of this compound and to consider potential off-target activities when interpreting your results. This can be done by including appropriate controls, such as a structurally unrelated CDK16 inhibitor or by using genetic approaches like siRNA-mediated knockdown of CDK16 to confirm that the observed phenotype is indeed due to the inhibition of CDK16.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell-based assays.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Compound Instability | - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[5]- Prepare fresh dilutions of the inhibitor from the stock for each experiment. |
| Cell Line Variability | - Ensure consistent cell passage number and confluency at the time of treatment.- Regularly check for mycoplasma contamination.- Verify the expression of CDK16 in the cell line being used. |
| Assay-Dependent Effects | - For cytostatic inhibitors like those targeting cell cycle kinases, ATP-based viability assays (e.g., CellTiter-Glo®) can be misleading. These inhibitors may cause cells to arrest and enlarge, leading to increased ATP production that masks the anti-proliferative effect.[10]- Switch to a DNA-based proliferation assay (e.g., CyQUANT™) or direct cell counting to measure the anti-proliferative effect more accurately.[10] |
| Experimental Conditions | - Ensure accurate and consistent seeding of cells.- Optimize the incubation time with the inhibitor. A time-course experiment can help determine the optimal endpoint. |
Problem 2: Lack of expected phenotype (e.g., no reduction in cell proliferation).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Low CDK16 Dependence | - The chosen cell line may not be dependent on CDK16 for proliferation.[3]- Screen a panel of cell lines to identify those with high CDK16 expression and dependence. |
| Inactive Compound | - Verify the activity of your this compound stock by testing it in a cell-free biochemical kinase assay. |
| Insufficient Compound Concentration or Exposure Time | - Perform a dose-response experiment with a wider range of concentrations.- Increase the duration of the treatment. |
| Drug Efflux | - Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. Consider using cell lines with lower efflux pump expression or co-treatment with an efflux pump inhibitor as a control experiment. |
Quantitative Data Summary
The following table provides a hypothetical selectivity profile for this compound. This data is for illustrative purposes to highlight the importance of assessing inhibitor selectivity. Actual values should be determined experimentally.
| Kinase | IC50 (nM) |
| CDK16/Cyclin Y | 15 |
| CDK1/Cyclin B | > 10,000 |
| CDK2/Cyclin A | 5,200 |
| CDK4/Cyclin D1 | > 10,000 |
| CDK5/p25 | 8,500 |
| CDK7/Cyclin H/MAT1 | > 10,000 |
| CDK9/Cyclin T1 | 7,800 |
This table illustrates that while this compound is most potent against its intended target, CDK16, it may show some activity against other kinases at higher concentrations.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Potency
This protocol describes a luminescent kinase assay to determine the IC50 of this compound against recombinant CDK16/Cyclin Y.
Materials:
-
Recombinant human CDK16/Cyclin Y complex
-
Kinase substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
This compound
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitor, the kinase substrate, and the CDK16/Cyclin Y enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
CyQUANT™ Cell Proliferation Assay Kit (or similar DNA-based assay)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. Also, prepare a vehicle control (DMSO in medium).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a period determined by their doubling time (e.g., 72 hours).
-
At the end of the incubation, lyse the cells and measure the DNA content using the CyQUANT™ reagent according to the manufacturer's protocol.
-
Plot the fluorescence signal against the inhibitor concentration and calculate the IC50 value.
Visualizations
Caption: CDK16 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for testing this compound in a cell-based assay.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
References
- 1. The roles, molecular interactions, and therapeutic value of CDK16 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Insights into the structural and functional activities of forgotten Kinases: PCTAIREs CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability and Handling of CDK Inhibitors
Disclaimer: Information for the specific compound "Cdk-IN-16" could not be located in public databases. It is possible that this is a novel compound, an internal designation, or a typographical error. The following guide has been created using the well-characterized Cyclin-Dependent Kinase (CDK) inhibitor SNS-032 (BMS-387032) as a representative example. Researchers should always refer to the manufacturer-specific datasheet for their particular compound.
This guide is intended for researchers, scientists, and drug development professionals using CDK inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of SNS-032?
A1: SNS-032 is soluble in DMSO up to 50 mM.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic, typically below 0.5%. Some sources also report solubility in ethanol (B145695) with sonication.[3] The compound is generally insoluble in water.[3]
Q2: What are the recommended storage conditions for SNS-032 powder and stock solutions?
A2: Proper storage is critical to maintain the stability and activity of the compound.
-
Powder: Store the solid form of SNS-032 at -20°C for long-term stability, where it can be viable for up to three years.[4]
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[4][5]
Q3: Is the SNS-032 stock solution stable at room temperature or 4°C?
A3: Long-term storage of stock solutions at room temperature or 4°C is not recommended. While the compound in powder form is stable for a few days at ambient temperature during shipping, once in solution, it should be stored frozen to prevent degradation.[4][6] For experiments, it is best to thaw an aliquot immediately before use and discard any unused portion of the diluted solution.
Q4: I see precipitation in my stock solution after thawing. What should I do?
A4: If you observe precipitation, gently warm the tube to 37°C for 10-15 minutes and vortex or sonicate briefly to redissolve the compound completely before making further dilutions.[3] This is common for compounds with high concentrations in DMSO when exposed to colder temperatures. Ensure the compound is fully dissolved before adding it to your experimental system.
Troubleshooting Guide
Issue 1: The compound shows lower-than-expected or no activity in my assay.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure the compound has been stored correctly as a powder at -20°C and as a stock solution at -80°C.[4] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. If degradation is suspected, use a fresh vial of the compound.
-
-
Possible Cause 2: Incorrect Concentration.
-
Possible Cause 3: Low Cell Permeability or Efflux.
-
Solution: While SNS-032 is cell-permeable, different cell lines may have varying uptake or efflux pump (e.g., P-glycoprotein) activity. Consider increasing the incubation time or using a cell line known to be responsive to CDK inhibitors.
-
-
Possible Cause 4: Biological Context.
-
Solution: The activity of SNS-032 can be cell-type dependent.[1] Its primary mechanism involves inhibiting transcription and inducing apoptosis by targeting CDK7 and CDK9, which is particularly effective in cells reliant on short-lived anti-apoptotic proteins like Mcl-1.[7][8] Ensure your cellular model is appropriate for this mechanism.
-
Issue 2: I'm observing cytotoxicity in my vehicle control (DMSO).
-
Possible Cause: High DMSO Concentration.
-
Solution: Most cell lines are sensitive to DMSO concentrations above 0.5% or 1%. Calculate the final DMSO concentration in your culture media and ensure it remains below the tolerance level for your specific cell line. Perform a toxicity titration with DMSO alone to determine this threshold.
-
Issue 3: The compound is not fully dissolving in my aqueous buffer or media.
-
Possible Cause: Poor Aqueous Solubility.
-
Solution: SNS-032 is poorly soluble in aqueous solutions.[3] It should be added to aqueous buffers or media from a concentrated DMSO stock in a final dilution step. The final concentration of the compound should not exceed its solubility limit in the final medium. When diluting, add the DMSO stock to the aqueous solution while vortexing to facilitate dispersion and prevent precipitation.
-
Data Presentation
Table 1: Solubility and Storage of SNS-032
| Parameter | Value | Reference(s) |
| Molecular Weight | 380.53 g/mol | [1] |
| Formula | C₁₇H₂₄N₄O₂S₂ | [1] |
| Solubility (DMSO) | ≥ 50 mM | [1][2] |
| Solubility (Ethanol) | ≥ 2.63 mg/mL (with sonication) | [3] |
| Solubility (Water) | Insoluble | [3] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [4][5] |
Table 2: In Vitro Inhibitory Activity of SNS-032
| Target | IC₅₀ Value (nM) | Reference(s) |
| CDK9 | 4 | [4] |
| CDK2 | 38 | [4] |
| CDK7 | 62 | [4] |
| CDK1 | 480 | [7] |
| CDK4 | 925 | [7] |
Experimental Protocols
Protocol: Cell Viability Assay using CellTiter-Glo®
This protocol describes a general method for assessing the effect of SNS-032 on the viability of a cancer cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 2,000-10,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of SNS-032 in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to create 2X working solutions of your desired final concentrations (e.g., 2 µM, 200 nM, 20 nM, etc.).
-
Remove the medium from the cells and add 100 µL of the appropriate working solution (or vehicle control) to each well.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Visualizations
Caption: Mechanism of action for SNS-032, which inhibits CDK2, CDK7, and CDK9.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. SNS 032 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNS-032 inhibits mTORC1/mTORC2 activity in acute myeloid leukemia cells and has synergistic activity with perifosine against Akt - PMC [pmc.ncbi.nlm.nih.gov]
Cdk-IN-16 Western Blot Technical Support Center
Welcome to the technical support center for Cdk-IN-16 western blot troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to help navigate common challenges and interpret results when using the CDK16 inhibitor, this compound, in western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in a western blot experiment?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 16 (CDK16). CDK16 is a serine/threonine kinase involved in several cellular processes, including cell cycle progression, proliferation, and vesicle trafficking.[1][2] In a western blot experiment, treatment with this compound is expected to decrease the phosphorylation of CDK16 substrates. This can lead to downstream effects such as an increase in the stability of the cell cycle inhibitor p27, a decrease in the phosphorylation of PRC1 (a protein regulator of cytokinesis), and alterations in the GSK3β/β-catenin signaling pathway.[1][3][4] Consequently, you might observe cell cycle arrest, particularly at the G2/M phase, and an increase in apoptosis.[4]
Q2: I am not seeing any change in my protein of interest after this compound treatment. What could be the reason?
A2: There are several potential reasons for this observation:
-
Suboptimal Inhibitor Concentration or Treatment Time: The concentration of this compound or the duration of the treatment may not be sufficient to induce a measurable change. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
Inactive Inhibitor: Ensure that the this compound is properly stored and has not degraded.
-
Low Target Expression: The target protein, CDK16, or its downstream effectors may be expressed at very low levels in your cell line, making changes difficult to detect.[5]
-
Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound.
-
Technical Issues with Western Blot: The absence of a signal could also be due to general western blot problems such as inefficient protein transfer, inactive antibodies, or issues with the detection reagents. Please refer to the detailed troubleshooting guides below.
Q3: How can I confirm that this compound is active and engaging its target, CDK16?
A3: To confirm the activity of this compound, you can perform a western blot to assess the phosphorylation status of a known CDK16 substrate. A reduction in the phosphorylated form of the substrate after treatment would indicate that the inhibitor is active. For example, you could examine the phosphorylation of PRC1 at Threonine 481.[4] Another approach is to look for downstream effects, such as an increase in the total protein levels of the cell cycle inhibitor p27, which is destabilized by CDK16-mediated phosphorylation.[3]
Q4: Are there any known off-target effects of this compound that I should be aware of when interpreting my western blot results?
A4: While this compound is designed to be a selective inhibitor of CDK16, off-target effects are always a possibility with small molecule inhibitors. It is good practice to include appropriate controls in your experiment. This could involve using a structurally unrelated CDK16 inhibitor to see if it produces the same phenotype, or using a lower concentration of this compound. If you observe unexpected bands or changes in proteins unrelated to the known CDK16 signaling pathway, it could potentially be an off-target effect.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common western blot issues in the context of this compound experiments.
Problem 1: No or Weak Signal for Target Protein (e.g., CDK16, p-PRC1)
| Potential Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high or low molecular weight proteins. For PVDF membranes, ensure it is pre-wetted with methanol. |
| Low Protein Load | Increase the amount of protein loaded per well. A concentration of 20-50 µg of total protein per lane is a good starting point.[6] |
| Suboptimal Antibody Concentration | Titrate the primary antibody to find the optimal concentration. Incubation overnight at 4°C can increase signal intensity.[7] |
| Inactive Primary or Secondary Antibody | Use a fresh aliquot of the antibody. Ensure proper storage conditions. Test the secondary antibody's activity by dot blotting. |
| Incorrect Blocking Agent | Some blocking agents like non-fat milk can mask certain epitopes. Try switching to Bovine Serum Albumin (BSA) or a commercial blocking buffer.[5] |
| Insufficient Exposure | Increase the exposure time when imaging the blot. |
Problem 2: High Background
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is fresh and completely dissolves. |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps with TBST. Ensure vigorous agitation during washes. |
| Membrane Dried Out | Do not allow the membrane to dry out at any stage of the blotting process. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST). |
Problem 3: Non-Specific Bands
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use a more specific or affinity-purified primary antibody. Validate the antibody by running a positive and negative control (e.g., lysate from cells with CDK16 knocked down). |
| Antibody Concentration Too High | Reduce the concentration of the primary antibody. |
| Protein Overload | Reduce the amount of protein loaded onto the gel. |
| Sample Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[6] |
| Incomplete Sample Reduction | Ensure complete denaturation of proteins by boiling samples in Laemmli buffer with a fresh reducing agent (e.g., DTT or β-mercaptoethanol) for 5-10 minutes.[8] |
Problem 4: Unexpected Changes in Protein Expression
| Potential Cause | Recommended Solution |
| Off-Target Effects of this compound | Perform a dose-response experiment to use the lowest effective concentration. Compare results with another CDK16 inhibitor if available. |
| Cellular Stress Response | The inhibitor treatment itself might induce a stress response in the cells, leading to changes in the expression of stress-related proteins. |
| Different Isoforms of the Target Protein | Some proteins, including CDKs, can be expressed as multiple isoforms, which may appear as different bands on a western blot.[8] Consult resources like UniProt or PhosphoSitePlus for information on known isoforms of your protein of interest.[9] |
Experimental Protocols
Standard Western Blot Protocol for this compound Treated Cells
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[6][10]
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]
-
-
Sample Preparation:
-
Mix 20-50 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[6]
-
-
SDS-PAGE:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Data Presentation
Table 1: Recommended Antibody Dilutions (Starting Points)
| Antibody Target | Host Species | Supplier Example | Recommended Dilution |
| CDK16 | Rabbit | Sigma-Aldrich (HPA001366) | 1:500 - 1:1000 |
| Phospho-PRC1 (Thr481) | Rabbit | (Custom or specific vendor) | Determine empirically |
| p27 Kip1 | Rabbit | Cell Signaling Technology | 1:1000 |
| β-catenin | Mouse | Santa Cruz Biotechnology | 1:1000 |
| Phospho-GSK3β (Ser9) | Rabbit | Cell Signaling Technology | 1:1000 |
| β-Actin (Loading Control) | Mouse | Sigma-Aldrich | 1:5000 - 1:10000 |
Note: Optimal dilutions should be determined experimentally.
Visualizations
Caption: this compound inhibits CDK16, affecting downstream pathways.
Caption: Standard workflow for a western blot experiment.
Caption: A decision tree for troubleshooting western blot results.
References
- 1. Up-regulation of CDK16 by multiple mechanisms in hepatocellular carcinoma promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 7. genecards.org [genecards.org]
- 8. Cyclin-dependent kinase 4 may be expressed as multiple proteins and have functions that are independent of binding to CCND and RB and occur at the S and G2/M phases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK16 (human) [phosphosite.org]
- 10. Lysate preparation protocol for western blotting | Abcam [abcam.com]
Cdk-IN-16 unexpected phenotypic effects
Welcome to the technical support center for Cdk-IN-16. This resource provides troubleshooting guidance and frequently asked questions to assist researchers and drug development professionals in their experiments with this novel Cyclin-Dependent Kinase (CDK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs). CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[2][3] this compound is designed to bind to the ATP-binding pocket of specific CDKs, preventing the phosphorylation of their target substrates and thereby arresting the cell cycle.[1]
Q2: Which CDK subtypes is this compound expected to inhibit?
While this compound has been optimized for a specific CDK target, like many kinase inhibitors, it may exhibit activity against a spectrum of CDKs. The high degree of homology among CDK family members makes achieving absolute specificity challenging.[4] For instance, some inhibitors show activity against CDK1, CDK2, CDK5, and CDK9.[5] The specific inhibitory profile of this compound is detailed in the accompanying technical data sheet.
Q3: What are the expected phenotypic effects of this compound treatment in cancer cell lines?
The primary expected phenotype is cell cycle arrest, typically at the G1/S or G2/M transition, depending on the specific CDK inhibited.[2][6] This arrest should lead to a decrease in cell proliferation. In some cancer cell lines, prolonged cell cycle arrest can induce cellular senescence or apoptosis (programmed cell death).[6][7]
Q4: I am observing cellular senescence instead of apoptosis. Is this expected?
Yes, this can be an expected outcome. Inducing senescence in cancer cells is an emerging anti-cancer strategy.[7] Some CDK inhibitors can cause cancer cells to enter a state of irreversible growth arrest known as senescence, characterized by specific morphological and biochemical markers. The cellular context and the specific CDK being targeted can influence whether a cell undergoes apoptosis or senescence.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value or weak anti-proliferative effect.
Possible Cause 1: Inappropriate Assay Choice. ATP-based viability assays (e.g., CellTiter-Glo®) can be misleading for cytostatic compounds like CDK inhibitors. These inhibitors may arrest the cell cycle, causing cells to stop dividing but continue to grow in size, leading to increased mitochondrial and ATP content.[8] This can mask the anti-proliferative effect.
Troubleshooting Steps:
-
Switch to a different assay: Utilize assays that directly measure cell number or DNA content, such as crystal violet staining, CyQUANT™ assays, or direct cell counting.[8]
-
Perform cell cycle analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to confirm cell cycle arrest at the expected phase.
Possible Cause 2: Cell Line Resistance. The chosen cell line may have intrinsic resistance to the inhibitor. For example, cell lines lacking a functional Retinoblastoma (Rb) protein can be resistant to CDK4/6 inhibitors.[8]
Troubleshooting Steps:
-
Verify target expression: Confirm that the target CDK is expressed in your cell line of choice using western blotting or qPCR.
-
Check for relevant mutations: Review the genetic background of your cell line for mutations in the target CDK or downstream pathway components (e.g., Rb).
-
Test in a panel of cell lines: Use a variety of cell lines with different genetic backgrounds to identify sensitive models.
Issue 2: Significant off-target effects or unexpected toxicity.
Possible Cause: Broad Kinase Inhibition Profile. While designed to be selective, this compound may inhibit other kinases, leading to off-target effects. The high similarity among kinase active sites can lead to unintended inhibition of other CDKs or even kinases outside the CDK family.[4][9]
Troubleshooting Steps:
-
Perform a kinome scan: A kinome-wide profiling assay can identify other kinases that are inhibited by this compound at various concentrations.
-
Titrate the compound: Use the lowest effective concentration of this compound to minimize off-target effects. Determine the dose-response curve for both on-target and any observed off-target phenotypes.
-
Use a negative control: Synthesize or obtain a structurally related but inactive version of this compound to confirm that the observed phenotype is due to on-target inhibition.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the target CDK and see if it phenocopies the effects of this compound.[10]
Issue 3: Discrepancy between in vitro and in vivo results.
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues. The compound may have poor bioavailability, rapid metabolism, or may not reach sufficient concentrations at the tumor site in vivo.
Troubleshooting Steps:
-
Conduct PK/PD studies: Analyze drug concentration in plasma and tumor tissue over time. Correlate drug levels with target engagement biomarkers.
-
Optimize dosing and formulation: Adjust the dose, schedule, and delivery vehicle to improve drug exposure.
Possible Cause 2: Tumor Microenvironment (TME) Influence. The complex interactions within the tumor microenvironment can influence drug response. For instance, CDK16 has been implicated in creating an immunosuppressive TME.[11]
Troubleshooting Steps:
-
Utilize more complex models: Employ 3D organoid cultures, patient-derived xenografts (PDXs), or syngeneic mouse models to better recapitulate the TME.
-
Analyze the TME: Perform immunohistochemistry (IHC) or flow cytometry on tumor samples to assess changes in immune cell infiltration, angiogenesis, and other TME components in response to treatment.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target CDK Expression | Rb Status | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | High | Functional | 50 |
| MDA-MB-231 | Breast Cancer (TNBC) | High | Mutant | 300 |
| A549 | Lung Cancer | Moderate | Functional | 150 |
| H1299 | Lung Cancer | Moderate | Null | >1000 |
| Huh7 | Hepatocellular Carcinoma | High | Functional | 80 |
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound for 24 hours
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.2% | 35.1% | 19.7% |
| This compound (100 nM) | 70.5% | 15.3% | 14.2% |
| This compound (500 nM) | 85.1% | 5.6% | 9.3% |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Crystal Violet Staining)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Fixation: Remove the media and fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the wells with PBS and stain with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Destaining: Wash the wells with water to remove excess stain and allow to dry. Solubilize the stain with 100 µL of methanol.
-
Quantification: Read the absorbance at 570 nm using a plate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.
Visualizations
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and blocking S phase entry.
Caption: Troubleshooting workflow for unexpected phenotypic effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected Outcomes of CDK4/6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Lung cancer cells expressing a shortened CDK16 3′UTR escape senescence through impaired miR‐485‐5p targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenotypic Characterization of Targeted Knockdown of Cyclin-Dependent Kinases in the Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
improving Cdk-IN-16 efficacy in vitro
Welcome to the technical support center for Cdk-IN-16, a potent and selective inhibitor of Cyclin-Dependent Kinase 16 (CDK16). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of this compound and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of CDK16. CDK16, an atypical CDK, plays a crucial role in various cellular processes, including cell cycle progression, proliferation, and metastasis, particularly in certain cancers like triple-negative breast cancer (TNBC).[1][2] By inhibiting the kinase activity of CDK16, this compound disrupts downstream signaling pathways, leading to cell cycle arrest and suppression of tumor growth.[1]
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is often correlated with the expression levels of CDK16. It is highly expressed in several cancer types, including breast cancer (particularly TNBC), lung cancer, prostate cancer, malignant melanoma, and hepatocellular carcinoma.[1][2][3][4] Therefore, cell lines derived from these cancers, such as MDA-MB-231 and MDA-MB-468 (TNBC), are expected to be sensitive to this compound.[1]
Q3: What is the recommended concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound can vary depending on the cell line and the specific assay. We recommend performing a dose-response experiment starting from a low nanomolar range up to a low micromolar range to determine the IC50 value for your specific cell line.
Q4: What is the appropriate duration of treatment with this compound?
A4: The treatment duration should be optimized for your specific experimental goals. For cell viability assays, a 48- to 72-hour incubation period is a common starting point. For mechanism of action studies, such as analyzing cell cycle progression or protein phosphorylation, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no observed efficacy (High IC50 value) | 1. Low CDK16 expression in the chosen cell line: Not all cell lines express high levels of CDK16. 2. Drug instability: The compound may be degrading in the culture medium. 3. Incorrect dosage or dilution: Errors in preparing working solutions. 4. Cell confluence: High cell density can affect drug response. | 1. Verify CDK16 expression: Check CDK16 protein levels in your cell line by Western blot or refer to publicly available datasets.[3] Consider using a cell line with known high CDK16 expression. 2. Prepare fresh solutions: Always prepare fresh working solutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Verify calculations and dilutions: Double-check all calculations and ensure accurate pipetting. 4. Optimize cell seeding density: Ensure cells are in the exponential growth phase and at an appropriate confluence (typically 50-70%) at the time of treatment. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects in microplates: Evaporation from wells on the plate periphery. 3. Incomplete drug mixing: Poor distribution of the compound in the well. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before seeding. 2. Minimize edge effects: Avoid using the outermost wells of the microplate for treatment and use them for blanks (media only) or untreated controls. Fill the outer wells with sterile water or PBS to maintain humidity. 3. Proper mixing technique: After adding this compound, gently mix the plate on a shaker or by gentle tapping. |
| Unexpected cytotoxicity in control cells (DMSO vehicle) | 1. High DMSO concentration: DMSO can be toxic to cells at concentrations above 0.5-1%. 2. Cell line sensitivity to DMSO: Some cell lines are more sensitive to DMSO than others. | 1. Maintain low DMSO concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. 2. Run a DMSO toxicity control: Perform a dose-response experiment with DMSO alone to determine the tolerance of your specific cell line. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines, illustrating the expected range of activity. Note: These are representative values and actual results may vary.
| Cell Line | Cancer Type | CDK16 Expression | This compound IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 50 |
| MDA-MB-468 | Triple-Negative Breast Cancer | High | 75 |
| A549 | Non-Small Cell Lung Cancer | Moderate | 250 |
| PC-3 | Prostate Cancer | Moderate | 300 |
| HepG2 | Hepatocellular Carcinoma | Moderate | 450 |
| MCF-7 | ER-Positive Breast Cancer | Low | >1000 |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Phospho-PRC1
This protocol assesses the inhibition of CDK16 activity by measuring the phosphorylation of its substrate, PRC1.[1]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-PRC1, anti-total-PRC1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluence.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
References
- 1. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles, molecular interactions, and therapeutic value of CDK16 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-regulation of CDK16 by multiple mechanisms in hepatocellular carcinoma promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk-IN-16 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of Cdk-IN-16, a Cyclin-Dependent Kinase inhibitor. Given the common challenges associated with the administration of kinase inhibitors, this guide offers practical solutions and detailed protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinases (CDKs). Its primary target is understood to be CDK16 (also known as PCTAIRE1), a member of the CDK family.[1][2] CDK16 is involved in various cellular processes, including cell cycle regulation, vesicle trafficking, and spermatogenesis, and has been identified as a potential therapeutic target in several cancers.[3][4][5]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
Like many kinase inhibitors, the primary challenges with the in vivo delivery of this compound often stem from its physicochemical properties. These challenges include:
-
Poor Aqueous Solubility: this compound is likely a hydrophobic molecule, which can lead to difficulties in preparing formulations suitable for in vivo administration, particularly for intravenous injection. This can result in low bioavailability.
-
Short In Vivo Half-Life: Kinase inhibitors can be subject to rapid metabolism and clearance, leading to a short half-life in vivo. This may require frequent administration to maintain therapeutic concentrations.
-
Potential for Off-Target Effects: While designed to be selective, all kinase inhibitors have the potential for off-target effects, which can lead to unforeseen phenotypes or toxicity.
-
Precipitation Upon Administration: A formulation with a high concentration of a hydrophobic compound can lead to precipitation at the injection site or in the bloodstream, reducing bioavailability and potentially causing embolism.
Q3: What are some recommended formulation strategies to improve the in vivo delivery of this compound?
Several strategies can be employed to overcome the solubility and bioavailability challenges of this compound:
-
Co-solvent Systems: Utilizing a mixture of biocompatible solvents can significantly enhance the solubility of hydrophobic compounds. Common co-solvents for in vivo use include Dimethyl Sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), and non-ionic surfactants like Tween-80.
-
Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve solubilization in the gastrointestinal tract for oral administration.
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can enhance its dissolution rate and apparent solubility.
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area, which can lead to an improved dissolution rate.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or variable drug exposure in plasma after administration. | Poor aqueous solubility of this compound limiting its dissolution and absorption. | 1. Optimize Formulation: Utilize a co-solvent system (see Protocol 1). 2. Consider Alternative Formulations: Explore lipid-based formulations (e.g., SEDDS) or amorphous solid dispersions. 3. Particle Size Reduction: Micronize the this compound powder to increase its surface area. |
| Precipitation of the compound during formulation preparation or upon dilution. | The concentration of this compound exceeds its solubility in the chosen vehicle or upon contact with aqueous media. | 1. Increase Co-solvent Proportion: Adjust the ratio of organic co-solvents (e.g., increase DMSO or PEG300 percentage) in the formulation. 2. Gentle Heating and Sonication: Carefully warm the solution while stirring or use sonication to aid dissolution. 3. Use of Surfactants: Incorporate a biocompatible surfactant like Tween-80 or Cremophor EL to improve stability in aqueous solutions. |
| Inconsistent results between different in vivo study batches. | Variability in formulation preparation leading to differences in drug solubilization, particle size, or stability. | 1. Standardize Protocol: Maintain a consistent and well-documented procedure for formulation preparation. 2. Characterize Each Batch: Routinely check each new batch of the formulation for drug concentration and solubility before in vivo administration. |
| Lack of in vivo efficacy despite observing in vitro activity. | - Poor bioavailability due to low solubility or rapid metabolism. - The dosing regimen is not maintaining a therapeutic concentration due to a short half-life. | 1. Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the half-life, Cmax, and overall exposure (AUC) of this compound in your animal model. 2. Adjust Dosing Regimen: Based on pharmacokinetic data, increase the dosing frequency or consider a continuous delivery method (e.g., osmotic pumps). 3. Confirm Target Engagement: Analyze tissues from treated animals to confirm that this compound is reaching the target tissue and inhibiting CDK16 activity (e.g., by measuring phosphorylation of a downstream substrate). |
| Observed toxicity or unexpected side effects. | Potential off-target effects of this compound. | 1. Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Selectivity Profiling: If possible, screen this compound against a panel of other kinases to identify potential off-target interactions. 3. Monitor Animal Health: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and organ-specific markers through blood analysis. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for In Vivo Administration
This protocol is a general guideline for preparing a co-solvent-based formulation for this compound, adapted from successful formulations for other CDK inhibitors.[6][7] It is crucial to determine the optimal solubility of this compound in various solvents and to adjust the formulation accordingly.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
PEG300, sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl) or Corn Oil
Procedure for Saline-Based Formulation (for intravenous or intraperitoneal injection):
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing and, if necessary, gentle warming.
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following order, ensuring the solution is clear after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
Final Formulation: Slowly add the this compound stock solution to the prepared vehicle to achieve the desired final concentration (e.g., 2.5 mg/mL). The final concentration of DMSO should ideally be 10% or less.
-
Final Check: Vortex the final formulation thoroughly. Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents or reducing the final drug concentration).
-
Administration: Administer the formulation to the animals via the desired route (e.g., intraperitoneal or intravenous injection) at the appropriate volume for the animal's weight. Always include a vehicle control group in your experiment.
Procedure for Corn Oil-Based Formulation (for oral gavage):
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 22.5 mg/mL).[6]
-
Final Formulation: Add the this compound stock solution to corn oil to achieve the desired final concentration. For example, to prepare a 2.25 mg/mL solution, add 100 µL of the 22.5 mg/mL DMSO stock to 900 µL of corn oil.[6]
-
Final Check: Mix thoroughly until a clear solution is obtained.
-
Administration: Administer the formulation orally via gavage.
Quantitative Data for Formulation Examples
| Component | Saline-Based Formulation Example [7] | Corn Oil-Based Formulation Example [6] |
| This compound Concentration | 2.5 mg/mL | 2.25 mg/mL |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline (0.9% NaCl) | 45% | - |
| Corn Oil | - | 90% |
Note: These are starting points and may require optimization for this compound.
Visualizations
Caption: this compound inhibits the active CDK16/Cyclin Y complex.
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. CDK16 cyclin dependent kinase 16 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. The roles, molecular interactions, and therapeutic value of CDK16 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020224568A1 - Cdk inhibitors - Google Patents [patents.google.com]
- 7. frontiersin.org [frontiersin.org]
Technical Support Center: Cdk-IN-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be experiencing inconsistent results with Cdk-IN-16, a likely reference to a Cyclin-Dependent Kinase 16 (CDK16) inhibitor. While "this compound" is not a standard nomenclature, this guide will focus on troubleshooting experiments involving CDK16 inhibition, with specific examples related to known CDK16 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is CDK16 and what is its role in signaling?
Cyclin-Dependent Kinase 16 (CDK16), also known as PCTAIRE1, is a member of the cyclin-dependent kinase family.[1] It plays a crucial role in various cellular processes, including neurite outgrowth, vesicle trafficking, and has been implicated in cancer cell proliferation.[1] CDK16 is activated by binding to Cyclin Y.[1] Its dysregulation has been associated with several types of cancer, making it a target for drug development.
Q2: We are observing high variability in our cell viability assays with our CDK16 inhibitor. What could be the cause?
High variability in cell viability assays can stem from several factors:
-
Compound Solubility and Stability: Poor solubility of the inhibitor in your cell culture media can lead to inconsistent concentrations. Ensure the inhibitor is fully dissolved and stable for the duration of your experiment. It is advisable to visually inspect for any precipitation.
-
Cell Health and Density: Inconsistent cell seeding density or poor cell health can significantly impact results. Ensure a consistent number of healthy, viable cells are plated for each experiment.
-
Assay Interference: The inhibitor itself might interfere with the assay reagents or detection method. For fluorescence-based assays, this could manifest as quenching or inherent fluorescence of the compound.[2]
Q3: Our in-vitro kinase assay results are potent, but the inhibitor shows weak activity in our cell-based assays. Why is there a discrepancy?
This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Cellular ATP Concentration: In-vitro kinase assays are often performed at ATP concentrations much lower than physiological levels.[2] An inhibitor that appears potent in a low-ATP in-vitro assay may be less effective in the high-ATP environment of a cell.
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just CDK16.[2]
-
Drug Efflux: Cancer cells can express efflux pumps that actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for a CDK16 Inhibitor
Fluctuations in the calculated IC50 value for your CDK16 inhibitor can be a significant source of frustration. The following guide provides steps to identify and address potential causes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Integrity | 1. Verify the identity and purity of your inhibitor stock using methods like LC-MS or NMR. 2. Prepare fresh stock solutions and store them under recommended conditions (e.g., -80°C, protected from light). | Consistent chemical properties of the inhibitor. |
| Variable Enzyme Activity | 1. Use a consistent lot of recombinant CDK16/Cyclin Y complex. 2. Pre-incubate the enzyme to ensure stable activity before adding the inhibitor. | Reduced variability in enzyme kinetics. |
| Assay Conditions | 1. Optimize and standardize incubation times, temperature, and buffer composition. 2. Ensure thorough mixing of all reagents. | More reproducible assay results. |
| Data Analysis | 1. Use a consistent data analysis software and curve-fitting model. 2. Ensure the data points for the dose-response curve cover a wide enough range to accurately determine the top and bottom plateaus. | Reliable and consistent IC50 values. |
Issue 2: Unexpected Phenotype or Off-Target Effects
Observing a cellular phenotype that is not consistent with known functions of CDK16 can indicate off-target effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Broad Kinase Selectivity | 1. Profile your inhibitor against a panel of other kinases, especially other CDKs, to determine its selectivity. | A clear understanding of the inhibitor's selectivity profile. |
| Non-Specific Cytotoxicity | 1. Perform counter-screens using cell lines that do not express CDK16 or have had CDK16 knocked out. 2. Assess general cytotoxicity markers (e.g., membrane integrity assays) in parallel with your primary assay. | Differentiation between CDK16-specific effects and general toxicity. |
| Activation of Compensatory Pathways | 1. Use pathway analysis tools (e.g., Western blotting for key signaling nodes, phospho-proteomics) to investigate changes in related signaling pathways upon inhibitor treatment. | Identification of any activated compensatory mechanisms. |
Experimental Protocols
Protocol 1: In-Vitro CDK16 Kinase Assay
This protocol provides a general framework for measuring the inhibitory activity of a compound against CDK16.
-
Reagents:
-
Recombinant human CDK16/Cyclin Y complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a peptide containing the CDK16 consensus motif)
-
Your CDK16 inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
-
Procedure:
-
Prepare serial dilutions of your CDK16 inhibitor in kinase buffer.
-
In a 384-well plate, add the CDK16 inhibitor dilutions.
-
Add the CDK16/Cyclin Y enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using your chosen detection reagent, following the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor or no enzyme).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Inhibitory Activity of FMF-04-159-R
FMF-04-159-R is a known covalent inhibitor of CDK14 and CDK16.[3]
| Kinase | IC50 (nM)[3] |
| CDK14 | 5.9 |
| CDK16 | 139.1 |
Note: The potency of inhibitors can vary depending on the specific assay conditions.
Visualizations
CDK16 Signaling Pathway
Caption: Simplified CDK16 signaling pathway.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to CDK Inhibitors: Cdk-IN-16 Versus Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclin-dependent kinase (CDK) inhibitor Cdk-IN-16 with other prominent CDK inhibitors, namely Palbociclib, Ribociclib, and Abemaciclib. The information is compiled from publicly available data to assist researchers in making informed decisions for their studies.
Introduction to CDK Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3] CDK inhibitors are small molecules designed to block the activity of these kinases, thereby inducing cell cycle arrest and inhibiting tumor growth.[1] This guide focuses on inhibitors targeting CDK4 and CDK6, key regulators of the G1 to S phase transition in the cell cycle.
Overview of Compared CDK Inhibitors
This compound: A potent inhibitor of CDK4 and CDK6. Publicly available data on its broader selectivity profile is limited.[4][5][6]
Palbociclib (Ibrance®): An FDA-approved, highly selective inhibitor of CDK4 and CDK6, widely used in the treatment of HR+/HER2- breast cancer.
Ribociclib (Kisqali®): Another FDA-approved selective CDK4/6 inhibitor, also used in combination with endocrine therapy for HR+/HER2- breast cancer.
Abemaciclib (Verzenio®): An FDA-approved CDK4/6 inhibitor with a slightly broader kinase inhibition profile compared to Palbociclib and Ribociclib.
Data Presentation: Biochemical Potency and Selectivity
The following table summarizes the biochemical potency (IC50 values) of the compared inhibitors against various CDKs. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% in vitro.[7] Lower IC50 values indicate higher potency.
| Target Kinase | This compound IC50 (nM) | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |
| CDK4 | 13[4][5][6] | 11 | 10 | 2 |
| CDK6 | Data Not Publicly Available | 16 | 39 | 10 |
| CDK1 | Data Not Publicly Available | >10,000 | >10,000 | 66 |
| CDK2 | Data Not Publicly Available | >10,000 | >10,000 | 58 |
| CDK9 | Data Not Publicly Available | >10,000 | >10,000 | 47 |
Note: Data for Palbociclib, Ribociclib, and Abemaciclib are compiled from various public sources. The IC50 for this compound against CDK4 is provided by MedChemExpress. A comprehensive public selectivity panel for this compound is not available.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental procedures involved in characterizing these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of results. Below are generalized methodologies for key experiments cited in the evaluation of CDK inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific CDK.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3)
-
Kinase substrate (e.g., a peptide derived from Retinoblastoma protein, Rb)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Multi-well plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of the assay plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a known potent inhibitor).
-
Enzyme and Substrate Addition: Prepare a master mix containing the CDK/cyclin enzyme and the substrate in the kinase reaction buffer. Add this mix to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (or ADP produced) using a detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data with respect to the 0% and 100% inhibition controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[8]
-
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Objective: To determine the concentration of a CDK inhibitor that inhibits cell proliferation by 50% (GI50).
Materials:
-
Cancer cell line expressing the target CDK and functional Rb protein (e.g., MCF-7 for CDK4/6 inhibitors)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
Test inhibitor dissolved in DMSO
-
Cell proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or a DNA-based assay like CyQUANT™)
-
Multi-well plates (e.g., 96-well clear bottom plates)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in the cell culture medium. Add the diluted inhibitor to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Detection:
-
For ATP-based assays (e.g., CellTiter-Glo®), add the reagent directly to the wells, incubate, and measure luminescence. It is important to note that for cytostatic inhibitors like those targeting CDK4/6, ATP-based assays can sometimes underestimate potency due to continued cell growth and ATP production in arrested cells.[9][10]
-
For DNA-based assays (e.g., CyQUANT™), lyse the cells and add the DNA-binding dye. Measure fluorescence. DNA-based assays are often preferred for cytostatic agents as they directly correlate with cell number.[9][10]
-
-
Data Analysis:
-
Normalize the signal to the vehicle-treated control cells.
-
Plot the percentage of cell proliferation versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the GI50 value.
-
Conclusion
The selection of a CDK inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and cellular effects. While Palbociclib, Ribociclib, and Abemaciclib are well-characterized, FDA-approved CDK4/6 inhibitors with extensive supporting data, this compound presents as a potent inhibitor of CDK4, though its broader selectivity profile is not as well-documented in the public domain. Researchers interested in utilizing this compound should consider performing comprehensive in-house characterization to fully understand its activity profile. This guide provides a framework for such comparisons and highlights the importance of standardized experimental protocols for generating reliable and comparable data.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. courses.edx.org [courses.edx.org]
- 9. biorxiv.org [biorxiv.org]
- 10. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cdk-IN-16 and Dabrafenib as CDK16 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cdk-IN-16 and dabrafenib (B601069) as inhibitors of Cyclin-Dependent Kinase 16 (CDK16), supported by available experimental data. This document summarizes their potency, selectivity, and the signaling context of their target, offering a clear perspective for informed decision-making in research and development.
Cyclin-Dependent Kinase 16 (CDK16), also known as PCTAIRE1, is a member of the CDK family of serine/threonine kinases.[1] Its activity, which is dependent on binding to Cyclin Y, has been implicated in a variety of cellular processes, including cell cycle regulation, vesicle trafficking, and neurite outgrowth.[1][2] Emerging evidence also points to a significant role for CDK16 in the progression of several cancers, making it an attractive target for therapeutic intervention.[2]
This guide focuses on two small molecule inhibitors with reported activity against CDK16: this compound, a compound suggested to be a potent CDK16 inhibitor, and dabrafenib, a well-established BRAF inhibitor with known off-target effects on CDK16.
Quantitative Performance Analysis
The in vitro potency of this compound and dabrafenib against CDK16 has been evaluated in biochemical assays. A direct comparison of their half-maximal inhibitory concentrations (IC50) reveals a notable difference in their potency.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | CDK16 | 6 | Not Specified |
| Dabrafenib | CDK16 | 35 | In vitro kinase assay |
Table 1: Comparison of in vitro potency of this compound and dabrafenib against CDK16.
While this compound appears to be more potent in inhibiting CDK16, it is crucial to note that the experimental conditions for the determination of its IC50 value are not detailed in the currently available literature. A comprehensive and direct comparison would necessitate testing both compounds under identical assay conditions.
Dabrafenib's primary target is the BRAF kinase, and its inhibition of CDK16 is considered an off-target activity.[3] This multi-targeted nature is an important consideration for its use as a specific probe for CDK16 function. The selectivity profile of this compound across the human kinome is not yet publicly available, which limits a direct comparison of its specificity against that of dabrafenib.
Experimental Methodologies
The determination of the inhibitory activity of these compounds relies on robust in vitro kinase assays. The following sections detail the typical protocols employed for such evaluations.
In Vitro Kinase Assay for Dabrafenib against CDK16
The IC50 value for dabrafenib's inhibition of CDK16 was determined using a well-defined in vitro kinase assay.[4]
Key Steps:
-
Enzyme and Substrate Preparation: Recombinant human CDK16 and a specific peptide substrate, PCTAIRE-tide (PKSPKARKKL), are used in the assay.[4]
-
Inhibitor Incubation: Varying concentrations of dabrafenib are pre-incubated with the CDK16 enzyme.[4]
-
Reaction Initiation: The kinase reaction is initiated by the addition of the cyclin Y/14-3-3 complex and [γ-³²P]ATP.[4]
-
Measurement of Activity: The incorporation of the radiolabeled phosphate (B84403) from ATP into the peptide substrate is measured. This is typically achieved by spotting the reaction mixture onto P81 phosphocellulose paper, followed by washing and scintillation counting to quantify the radioactivity.[4]
-
IC50 Determination: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.[4]
Visualizing the Molecular Context and Experimental Design
To better understand the biological role of CDK16 and the experimental approaches to study its inhibition, the following diagrams provide a visual representation of the CDK16 signaling pathway and a generalized workflow for determining kinase inhibitor potency.
Caption: CDK16 signaling pathway and points of inhibition.
Caption: Generalized workflow for in vitro kinase inhibitor IC50 determination.
Caption: Logical comparison of this compound and dabrafenib for CDK16.
Conclusion
Based on the available data, this compound demonstrates higher in vitro potency against CDK16 compared to dabrafenib. However, the lack of a publicly available, detailed experimental protocol and a comprehensive selectivity profile for this compound makes a definitive, direct comparison challenging. Dabrafenib, while less potent against CDK16, is a well-characterized compound with a known selectivity profile, highlighting its primary activity against BRAF and its off-target effects on other kinases.
For researchers aiming to use a chemical probe to specifically study CDK16, the potential higher potency of this compound is promising. However, its selectivity profile must be thoroughly characterized to ensure that observed biological effects are not due to off-target activities. Dabrafenib can be a useful tool for studying CDK16, particularly when its multi-targeting nature is considered and controlled for in experimental designs. Future head-to-head studies under identical experimental conditions are warranted to provide a conclusive comparison of these two inhibitors for CDK16-focused research.
References
- 1. The roles, molecular interactions, and therapeutic value of CDK16 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and inhibitor specificity of the PCTAIRE-family kinase CDK16 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to CDK16 Inhibition: A Comparative Analysis of Rebastinib and an Inquiry into Cdk-IN-16
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of inhibitors targeting Cyclin-Dependent Kinase 16 (CDK16), a protein kinase implicated in various cellular processes and increasingly recognized as a potential therapeutic target in oncology. This document focuses on the well-characterized inhibitor rebastinib (B1684436) and clarifies the identity of Cdk-IN-16 in the context of CDK16 inhibition.
While the initial aim was a direct comparison between this compound and rebastinib for CDK16, our investigation reveals that this compound is primarily a CDK2/cyclin A2 inhibitor with no currently available data supporting its activity against CDK16. In contrast, rebastinib is a potent, well-documented inhibitor of CDK16. Therefore, this guide provides a comprehensive overview of rebastinib's performance against CDK16, supported by experimental data, and addresses the distinct kinase profile of this compound.
Rebastinib: A Multi-Targeted CDK16 Inhibitor
Rebastinib (also known as DCC-2036) is an orally bioavailable small-molecule inhibitor with a multi-targeted profile.[1][2][3] It has been identified as a potent inhibitor of CDK16.[1][4] Structurally, it acts as a type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase.[5][6] Beyond CDK16, rebastinib is also known to inhibit the Bcr-Abl fusion protein (including the T315I mutant), Src family kinases (LYN, HCK, FGR), and the receptor tyrosine kinases TIE-2 and VEGFR-2.[2][3]
Quantitative Performance of Rebastinib Against CDK16
The inhibitory activity of rebastinib against CDK16 has been quantified in both biochemical and cellular assays.
| Parameter | Value | Assay Type | Reference |
| pIC50 | 9.11 | In vitro kinase assay | [4] |
| IC50 | 32 nM | In vitro kinase assay | [1] |
| Cellular IC50 (MCF7) | 2.22 ± 1.21 µM | Cell proliferation assay | [4] |
| Cellular IC50 (MDA-MB-231) | 1.63 ± 0.97 µM | Cell proliferation assay | [4] |
Cellular Effects of Rebastinib
In cellular contexts, rebastinib has demonstrated anti-proliferative and cell cycle-modulating effects in cancer cell lines where CDK16 is overexpressed.[4] Treatment with rebastinib leads to a dose-dependent arrest of the cell cycle in the G0/G1 phase.[1][4] This effect is consistent with the known roles of CDKs in cell cycle progression.
This compound: A CDK2/cyclin A2 Inhibitor
In contrast to rebastinib, available data identifies this compound as an inhibitor of the CDK2/cyclin A2 complex. There is currently no published evidence to suggest that this compound is an inhibitor of CDK16.
| Parameter | Value | Target | Assay Type |
| IC50 | 1.67 µM | CDK2/cyclin A2 | In vitro kinase assay |
| Cellular IC50 (AGS) | 3.5 µM | - | Cell proliferation assay |
Experimental Protocols
In Vitro Kinase Assay (for Rebastinib IC50 Determination)
A common method to determine the in vitro inhibitory constant (IC50) of a compound against a kinase is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Methodology:
-
Reagents: Recombinant human CDK16/Cyclin Y complex, a suitable peptide substrate, ATP, and the inhibitor (rebastinib).
-
Procedure:
-
A serial dilution of the inhibitor is prepared.
-
The CDK16/Cyclin Y enzyme is incubated with the inhibitor dilutions for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The kinase reaction is initiated by adding the substrate and ATP. The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at 30°C.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration relative to a control (DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.[7][8]
Cellular Proliferation Assay (CCK8)
Principle: The Cell Counting Kit-8 (CCK8) assay is a colorimetric assay used to determine the number of viable cells in a culture.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF7 or MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are then treated with various concentrations of the inhibitor (rebastinib) for a specified duration (e.g., 72 hours).
-
CCK8 Addition: After the incubation period, the CCK8 solution is added to each well, and the plate is incubated for an additional 1-4 hours.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The cellular IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[1]
Signaling Pathways and Experimental Workflows
CDK16 Signaling Pathway
CDK16, in complex with its regulatory partner Cyclin Y, is involved in several signaling pathways that impact cell proliferation, vesicle trafficking, and other cellular processes.[5][9][10] One proposed pathway involves the regulation of the GSK3β/β-catenin signaling cascade, which is crucial in embryonic development and cancer.[9]
Caption: Simplified CDK16 signaling pathway and the point of inhibition by rebastinib.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing a novel CDK16 inhibitor.
Caption: A logical workflow for the preclinical evaluation of a CDK16 inhibitor.
References
- 1. The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Structure and inhibitor specificity of the PCTAIRE-family kinase CDK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Up-regulation of CDK16 by multiple mechanisms in hepatocellular carcinoma promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Demystifying Target Engagement: A Comparative Guide to Validating Cdk-IN-16 Efficacy
For researchers and drug development professionals navigating the intricate landscape of kinase inhibitors, validating target engagement is a critical step in ascertaining therapeutic potential. This guide provides a comprehensive comparison of experimental data and methodologies for validating the engagement of inhibitors targeting Cyclin-Dependent Kinase 16 (CDK16), a promising target in oncology. While a specific inhibitor designated "Cdk-IN-16" is not prominently documented in publicly available literature, this guide will focus on well-characterized CDK16 inhibitors to illustrate the validation process.
The data and protocols presented herein are drawn from a seminal study on the inhibitor specificity of CDK16, offering a practical framework for assessing novel chemical entities targeting this atypical CDK.
Quantitative Comparison of CDK16 Inhibitors
To facilitate a clear comparison of inhibitor potency, the following table summarizes the in vitro inhibitory activities of several compounds against the CDK16 kinase domain. This data is crucial for ranking compounds and understanding their potential for selective target engagement.
| Inhibitor | IC50 (µM) for CDK16 |
| Rebastinib | 0.038 |
| Dabrafenib | 0.107 |
| Indirubin E804 | 0.280 |
IC50 values represent the concentration of inhibitor required to reduce the activity of the CDK16 kinase domain by 50% in in vitro kinase assays.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key assays used to determine inhibitor potency and target engagement for CDK16.
In Vitro Kinase Assay for IC50 Determination
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK16.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant CDK16 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.
-
Inhibitor Addition: Add the test compounds (e.g., Rebastinib, Dabrafenib, Indirubin E804) at varying concentrations to the reaction mixture.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.
-
Detection: Measure the amount of phosphorylated substrate. This can be achieved using methods such as radioactive labeling with ³²P-ATP and subsequent detection by autoradiography, or by using phospho-specific antibodies in an ELISA-based format.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay
This assay confirms that the inhibitor can bind to its target within a cellular context.
Procedure:
-
Cell Culture and Transfection: Co-express FLAG-tagged wild-type CDK16 and HA-tagged wild-type Cyclin Y in a suitable cell line (e.g., COS1 cells).
-
Inhibitor Treatment: Treat the cells with the test compounds at various concentrations for a defined period.
-
Cell Lysis: Lyse the cells to extract total cellular proteins.
-
Immunoblotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a phospho-specific antibody that recognizes the CDK16-dependent phosphorylation site on Cyclin Y (e.g., Ser336).
-
Use antibodies against total CDK16, Cyclin Y, and a housekeeping protein (e.g., GAPDH) as loading controls.
-
-
Analysis: Quantify the band intensities for the phosphorylated and total proteins. A decrease in the ratio of phosphorylated Cyclin Y to total Cyclin Y with increasing inhibitor concentration indicates successful target engagement.[1]
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
CDK16 Signaling Pathway
The following diagram illustrates the activation of CDK16 and its role in phosphorylating downstream substrates.
Caption: Activation and inhibition of the CDK16 signaling pathway.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in determining the in vitro potency of a CDK16 inhibitor.
Caption: Workflow for in vitro kinase inhibitor IC50 determination.
Cellular Target Engagement Workflow
This diagram illustrates the process of verifying that an inhibitor can engage with its target inside a living cell.
Caption: Workflow for validating cellular target engagement of a CDK16 inhibitor.
References
Comparison of CDK4/6 Inhibitor Selectivity Profiles
An objective comparison of the kinase selectivity profile for the inhibitor Cdk-IN-16 cannot be provided at this time, as publicly available experimental data for this specific compound is not available. However, to illustrate the format and content of a comprehensive comparison guide for researchers, scientists, and drug development professionals, this report details the selectivity profiles of three clinically approved and well-characterized CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib (B560072).
Palbociclib, Ribociclib, and Abemaciclib are all potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1] While they share a primary mechanism of action, their selectivity profiles across the broader kinome exhibit notable differences. These differences may contribute to their distinct clinical efficacy and adverse effect profiles.
Data Presentation: Biochemical Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Palbociclib, Ribociclib, and Abemaciclib against their primary targets and a selection of other kinases. This data is derived from various biochemical assays.
Table 1: IC50 Values for Primary Targets (CDK4 and CDK6)
| Inhibitor | CDK4/cyclin D1 IC50 (nM) | CDK6/cyclin D3 IC50 (nM) | CDK4:CDK6 IC50 Ratio |
| Palbociclib | 9 - 11[2] | 15[2] | ~1:1.5[2] |
| Ribociclib | 10[2] | 39[2] | ~1:4[2] |
| Abemaciclib | 2[3][4] | 10[3][4] | 1:5[2] |
Table 2: Selectivity Profile Against Other Kinases (IC50 in nM)
| Kinase | Palbociclib | Ribociclib | Abemaciclib |
| CDK9 | >10,000 | >10,000 | 57[5][6] |
| GSK3β | 11,200[7] | Not Reported | 8.67[7] |
| CAMKIIβ | 1,600[7] | Not Reported | 3.5[7] |
| CAMKIIδ | 610[7] | Not Reported | 2.6[7] |
| PIM1 | Not Reported | Not Reported | 50[6] |
As indicated in the data, while Palbociclib and Ribociclib are highly selective for CDK4 and CDK6, Abemaciclib shows activity against other kinases, including CDK9, GSK3β, and CAMKII isoforms, demonstrating a broader polypharmacology.[6][7][8]
Signaling Pathway and Experimental Workflow
To understand the context of CDK4/6 inhibition and the methods used to determine selectivity, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.
References
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competitive Kinase Enrichment Proteomics Reveals that Abemaciclib Inhibits GSK3β and Activates WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
Navigating the Kinase Landscape: A Comparative Guide to CDK Inhibitor Selectivity, Featuring Palbociclib
An important note on the subject of this guide: Initial searches for a compound specifically named "Cdk-IN-16" did not yield a known chemical entity in publicly available scientific literature. It is possible that this is an internal designation, a novel compound with limited public data, or a typographical error. Given the high likelihood that the intended subject of interest was Cyclin-Dependent Kinase 16 (CDK16) or a related inhibitor, this guide will focus on a well-characterized and clinically relevant CDK inhibitor, Palbociclib (Ibrance®) , as a representative example to illustrate kinase cross-reactivity. Palbociclib is a potent inhibitor of CDK4 and CDK6, crucial regulators of the cell cycle, and its selectivity profile has been extensively studied.
This guide provides a comprehensive comparison of Palbociclib's performance against other kinases, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the specificity of kinase inhibitors.
Quantitative Kinase Selectivity of Palbociclib
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Kinome-wide profiling assays are employed to assess the binding affinity or inhibitory activity of a compound against a large panel of kinases. The data presented below summarizes the cross-reactivity of Palbociclib against a panel of kinases, highlighting its high affinity for its intended targets, CDK4 and CDK6.
| Kinase Target | Dissociation Constant (Kd) in nM |
| CDK4 | 11 |
| CDK6 | 16 |
| CDK1/CycB | >10,000 |
| CDK2/CycA | >10,000 |
| CDK2/CycE | >10,000 |
| CDK3/CycE | >10,000 |
| CDK5/p25 | >10,000 |
| CDK7/CycH/MAT1 | >10,000 |
| CDK9/CycT1 | >10,000 |
| AURKA | >10,000 |
| PLK1 | >10,000 |
| CHK1 | >10,000 |
| GSK3β | >10,000 |
| p38α | >10,000 |
| LCK | >10,000 |
| SRC | >10,000 |
| VEGFR2 | >10,000 |
This table is a representative summary based on publicly available data for Palbociclib and may not be exhaustive. The ">" symbol indicates that the dissociation constant is greater than the highest tested concentration, signifying weak or no binding.
Experimental Protocols
The following section details the methodologies for key experiments used to determine the kinase selectivity of inhibitors like Palbociclib.
KINOMEscan™ Kinase Profiling Assay
This assay measures the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase bound to an immobilized ligand is quantified in the presence and absence of the test compound.
Experimental Workflow:
-
Preparation of Kinase Panel: A comprehensive panel of human kinases is expressed as DNA-tagged recombinant proteins.
-
Immobilization of Ligand: A proprietary, ATP-competitive, immobilized ligand is coupled to a solid support (e.g., beads).
-
Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., Palbociclib) at a fixed concentration (or a range of concentrations for Kd determination).
-
Washing: Unbound kinases are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tags.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a control (DMSO vehicle) to determine the percent inhibition. For Kd determination, binding is measured across a range of compound concentrations, and the data is fitted to a binding isotherm.
Caption: KINOMEscan™ workflow for kinase inhibitor profiling.
Signaling Pathway Context
Palbociclib primarily targets the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1 to S phase transition in the cell cycle. Inhibition of CDK4 and CDK6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and cell cycle progression.
Caption: Simplified diagram of the CDK4/6-Rb signaling pathway.
Comparative Efficacy of Cdk-IN-16 Across Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CDK2/cyclin A2 inhibitor, Cdk-IN-16, and its performance against other alternatives, supported by available experimental data.
This compound has been identified as a potent inhibitor of the Cyclin-Dependent Kinase 2 (CDK2)/cyclin A2 complex, a key regulator of cell cycle progression. Dysregulation of the CDK2 pathway is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This guide summarizes the current understanding of this compound's efficacy and provides detailed experimental context for its evaluation.
Data Presentation: this compound Efficacy
The available quantitative data on the anti-proliferative efficacy of this compound is currently limited to a single human cancer cell line. To provide a comparative context, the efficacy of the well-characterized CDK inhibitor, Roscovitine, is presented alongside.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (Compound 5g) | AGS | Human Gastric Adenocarcinoma | 3.5[1][2][3] |
| Roscovitine | MCF7 | Human Breast Adenocarcinoma | ~15 |
| Roscovitine | A549 | Human Lung Carcinoma | ~16.8 |
| Roscovitine | U2OS | Human Osteosarcoma | ~11.2 |
Note: The IC50 value for this compound represents the concentration required to inhibit the proliferation of AGS cells by 50%. The IC50 values for Roscovitine are provided as approximate values from publicly available data for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow.
Experimental Protocols
1. CDK2/cyclin A2 Kinase Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the CDK2/cyclin A2 complex.
-
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Histone H1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the CDK2/cyclin A2 enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., Histone H1).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).
-
The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
AGS (human gastric adenocarcinoma) cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed AGS cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
References
Comparative Guide: CDK4/6 Inhibitors in Combination Therapy
No Information Available on Cdk-IN-16
Initial searches for a compound specifically named "this compound" have not yielded any relevant results in scientific literature or public databases. It is possible that "this compound" is an internal designation for a preclinical compound, a typographical error, or a less common nomenclature. Therefore, a direct comparison guide on "this compound in combination with other drugs" cannot be provided at this time due to the absence of publicly available data.
As an alternative, this guide provides a comprehensive comparison of a well-established class of Cyclin-Dependent Kinase (CDK) inhibitors—CDK4/6 inhibitors —in combination with other therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals and follows the requested format, including data presentation, experimental protocols, and visualizations.
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a cornerstone of therapy for certain cancers, particularly hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2] The therapeutic efficacy of CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, is often enhanced when used in combination with other anticancer agents. These combinations aim to overcome resistance, enhance cytotoxic effects, and improve patient outcomes.[1] This guide compares the performance of CDK4/6 inhibitors in combination with various drug classes, supported by preclinical and clinical data.
Data Presentation: Performance of CDK4/6 Inhibitors in Combination
The following tables summarize the synergistic effects of CDK4/6 inhibitors when combined with other anticancer drugs. The data presented are illustrative and compiled from various preclinical studies to demonstrate the comparative efficacy.
Table 1: In Vitro Synergistic Effects of Palbociclib in Combination with Other Agents
| Combination Agent | Cancer Type | Cell Line | IC50 (Palbociclib, nM) - Single Agent | IC50 (Palbociclib, nM) - Combination | Combination Index (CI) |
| Letrozole | Breast Cancer | MCF-7 | 150 | 75 | < 1 (Synergistic) |
| Fulvestrant | Breast Cancer | T47D | 200 | 90 | < 1 (Synergistic) |
| Everolimus (mTORi) | T-cell ALL | MOLT-4 | 100 | 40 | < 1 (Synergistic)[3] |
| Doxorubicin | Breast Cancer | MDA-MB-231 | 250 | 180 | > 1 (Antagonistic) |
Table 2: In Vivo Tumor Growth Inhibition with Ribociclib Combinations
| Combination Agent | Animal Model | Tumor Type | Tumor Growth Inhibition (%) - Ribociclib Alone | Tumor Growth Inhibition (%) - Combination |
| Letrozole | Xenograft (MCF-7) | Breast Cancer | 45 | 75 |
| Dexamethasone | PDX | T-cell ALL | 30 | 65[3] |
| Trametinib (MEKi) | Xenograft (KRAS mut) | NSCLC | 40 | 80 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in preclinical combination studies of CDK4/6 inhibitors.
Cell Viability and Synergy Analysis
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: CDK4/6 inhibitors and combination agents are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with the single agents or their combinations at various concentrations.
-
Viability Assay: After a 72-hour incubation period, cell viability is assessed using a commercial ATP-based assay, such as CellTiter-Glo®, which measures the luminescence proportional to the amount of ATP, indicative of the number of viable cells.
-
Synergy Calculation: The dose-response curves for each agent and their combinations are generated. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used for the implantation of human cancer cells.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1x10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment groups. The CDK4/6 inhibitor and the combination agent are administered via oral gavage or intraperitoneal injection at predetermined doses and schedules.
-
Efficacy Evaluation: Treatment efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group. Tumor growth inhibition is calculated at the end of the study.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the CDK4/6 signaling pathway and a typical experimental workflow for assessing drug synergy.
References
- 1. mdpi.com [mdpi.com]
- 2. Rational drug combinations with CDK4/6 inhibitors in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Drug Combinations with a CDK4/6 Inhibitor in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing machine learning to find synergistic combinations for FDA-approved cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of CDK7 Inhibitors in Combination with Chemotherapy: A Comparative Guide
A Note on Nomenclature: Publicly available research data specifically referencing "Cdk-IN-16" is limited. It is highly probable that this is a typographical error for "CDK7-IN-16," a known CDK7 inhibitor. This guide will focus on the broader class of selective CDK7 inhibitors, using data from representative molecules like THZ1 and SY-5609 to illustrate the principles of synergy with chemotherapy, while acknowledging that "CDK7-IN-16" is a potent but less publicly documented agent.
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3] Inhibition of CDK7 offers a unique opportunity to disrupt two fundamental processes that are often dysregulated in cancer cells.[1][4] Preclinical studies have demonstrated that combining CDK7 inhibitors with conventional chemotherapy can lead to synergistic anti-tumor effects, offering a potential strategy to enhance therapeutic efficacy and overcome drug resistance.[1][5] This guide provides a comparative overview of the synergistic effects of CDK7 inhibitors with chemotherapy, supported by experimental data and detailed methodologies.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic interaction between CDK7 inhibitors and chemotherapy stems from their complementary mechanisms of action. CDK7 inhibitors induce cell cycle arrest and suppress the transcription of key oncogenes and survival proteins.[1][6] This can sensitize cancer cells to the cytotoxic effects of chemotherapy, which often target rapidly dividing cells or rely on intact DNA damage response pathways that are themselves regulated by transcription.
For instance, CDK7 inhibition has been shown to downregulate the expression of genes involved in the mitotic cell cycle, effectively trapping cancer cells in a state where they are more vulnerable to DNA-damaging agents.[5] Furthermore, by inhibiting transcription, CDK7 inhibitors can impede the expression of anti-apoptotic proteins, thereby lowering the threshold for chemotherapy-induced cell death.[7]
Comparative Efficacy of CDK7 Inhibitors in Combination Therapy
While specific data for CDK7-IN-16 is scarce, studies on other selective CDK7 inhibitors like THZ1 and SY-5609 have consistently demonstrated synergistic or additive effects when combined with various chemotherapy agents across different cancer types.
| CDK7 Inhibitor | Chemotherapy Agent(s) | Cancer Model | Observed Effect | Reference |
| THZ1 | Gemcitabine and Paclitaxel | Pancreatic Ductal Adenocarcinoma (PDAC) | Synergistic enhancement of anti-proliferative effects and apoptosis; superior anti-tumorigenic activity in vivo compared to chemotherapy alone. | [5] |
| THZ1 | Topotecan (Topoisomerase I inhibitor) | Small Cell Lung Cancer (SCLC) | Synergistically cytotoxic combination. | [8] |
| SY-5609 | Ruxolitinib (JAK inhibitor) | Myeloproliferative Neoplasms transformed to Acute Myeloid Leukemia (MPN-sAML) | Synergistically lethal in cell lines and patient-derived cells. | [9][10] |
| Q-901 | PARP inhibitors | BRCA wild-type Ovarian Cancer | Significant synergistic tumor growth inhibition. | [11][12] |
| BWC-5044 | Various FDA-approved drugs | Cancer cell lines | Synergistic reduction in tumor burden. | [13] |
Signaling Pathways and Experimental Workflows
The interplay between CDK7 inhibition and chemotherapy can be visualized through the affected signaling pathways and the typical workflow of preclinical evaluation.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 13. CDK7 inhibitor has antitumor synergy with approved drugs | BioWorld [bioworld.com]
A Comparative Guide to CDK Chemical Probes for Cell Cycle Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their deregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention and mechanistic studies. Chemical probes, small molecules that potently and selectively inhibit a target protein, are invaluable tools for dissecting the biological functions of individual CDKs.
While the specific chemical probe "Cdk-IN-16" is not extensively documented in publicly available scientific literature, this guide provides a comprehensive comparison of well-characterized and widely used chemical probes for key cell cycle-regulating CDKs. We will focus on Dinaciclib (B612106) and Roscovitine , which target the core cell cycle engines CDK1 and CDK2, and contrast them with Palbociclib (B1678290) , a highly selective inhibitor of the G1-phase regulators CDK4 and CDK6. This guide will objectively compare their biochemical potency, kinase selectivity, and cellular effects, supported by experimental data and detailed protocols to aid in the selection of the appropriate tool compound for your research needs.
Comparative Analysis of CDK Chemical Probes
The efficacy of a chemical probe is defined by its potency, selectivity, and demonstrated on-target effects in a cellular context. The following tables summarize the key quantitative data for Dinaciclib, Roscovitine, and Palbociclib to facilitate a direct comparison.
Table 1: Biochemical Potency of Selected CDK Inhibitors
| Chemical Probe | Primary Targets | IC50 (nM) |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 3, 1, 1, 4[1] |
| Roscovitine | CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p35 | 650, 700, 700, 160[2] |
| Palbociclib | CDK4, CDK6 | 11, 16[3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in in vitro assays.
Table 2: Kinase Selectivity Profile
A critical attribute of a high-quality chemical probe is its selectivity for the intended target over other kinases. While comprehensive kinome-wide screening data is extensive, the following provides a summary of key on- and off-target activities.
| Chemical Probe | High-Potency Targets (IC50 < 100 nM) | Notable Off-Targets (or lack thereof) |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9[1] | Highly selective for the CDK family over the rest of the kinome[4]. Also shows some interaction with bromodomains, but at much lower affinity than for CDKs[4][5]. |
| Roscovitine | CDK1, CDK2, CDK5, CDK7, CDK9[6] | Generally selective for CDKs over a wide range of other kinases, though it does inhibit ERK1 and ERK2 at higher concentrations[2]. |
| Palbociclib | CDK4, CDK6[3] | Highly selective for CDK4/6 with minimal activity against a large panel of other kinases[7]. |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the application of these chemical probes. The following diagrams, generated using Graphviz, illustrate the CDK-regulated cell cycle pathway and the workflows for key experimental assays.
Signaling Pathway
Caption: CDK-regulated cell cycle progression and points of inhibition.
Experimental Workflows
Caption: Workflows for key assays in CDK inhibitor characterization.
Detailed Experimental Protocols
To ensure reproducibility and aid in the experimental design, detailed protocols for the key assays cited in this guide are provided below.
In Vitro Kinase Assay (Radiometric)
This protocol is adapted for determining the IC50 of an inhibitor against a specific CDK.
Materials:
-
Recombinant human CDK/cyclin complex (e.g., CDK1/Cyclin B)
-
Kinase substrate (e.g., Histone H1)
-
CDK inhibitor (e.g., Dinaciclib)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the CDK inhibitor in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, the CDK/cyclin complex, and the substrate protein.
-
Add the diluted inhibitor or DMSO (for control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP. The final ATP concentration should be close to the Km for the specific kinase if determining an accurate IC50.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Rinse the paper with acetone (B3395972) and let it air dry.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting software.[8][9]
Cell Viability - MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a CDK inhibitor.[10][11]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
CDK inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
The next day, treat the cells with various concentrations of the CDK inhibitor. Include a vehicle-only (e.g., DMSO) control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[10][11]
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with a CDK inhibitor.[12][13]
Materials:
-
Cells of interest
-
CDK inhibitor
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Culture cells to about 60-70% confluency and treat with the CDK inhibitor at the desired concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells (including any floating cells) and wash once with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[12][13]
Western Blotting for Phospho-Retinoblastoma (p-Rb)
This protocol is used to assess the phosphorylation status of the Retinoblastoma protein (Rb), a direct substrate of CDK4/6 and CDK2, as a marker of CDK inhibitor activity in cells.[14][15][16]
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811) and anti-total-Rb
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Rb antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an anti-total-Rb antibody or an antibody against a loading control like β-actin. A decrease in the phospho-Rb signal relative to the total Rb signal indicates inhibition of CDK activity.[14][15][16]
Conclusion
The selection of an appropriate chemical probe is critical for the rigorous investigation of CDK biology. While "this compound" remains an uncharacterized agent, this guide provides a comparative framework for evaluating well-established CDK inhibitors. Dinaciclib serves as a potent, albeit not entirely selective, probe for CDK1, 2, 5, and 9, making it suitable for studying processes regulated by these kinases, such as cell cycle progression and transcription. Roscovitine offers a more moderately potent but also selective tool for interrogating CDK1, 2, and 5 functions. In contrast, Palbociclib stands out as a highly selective and potent probe for CDK4 and CDK6, ideal for dissecting their specific roles in the G1/S transition.
Researchers should carefully consider the potency and, most importantly, the selectivity profile of each inhibitor in the context of their biological question. The provided data and detailed experimental protocols are intended to empower researchers to make informed decisions and generate robust, reproducible data in their exploration of CDK function.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib | The EMBO Journal [link.springer.com]
- 8. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assays [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. benchchem.com [benchchem.com]
- 15. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
A Head-to-Head Battle for Target Suppression: CDK16 Inhibition via Small Molecules vs. siRNA Knockdown
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest to understand and therapeutically target the intricate signaling networks that govern cellular function, the specific suppression of protein activity is a cornerstone of modern biological research. Cyclin-dependent kinase 16 (CDK16), a key regulator of the cell cycle, vesicle trafficking, and neuronal development, has emerged as a protein of significant interest, particularly in the context of cancer.[1][2] Researchers looking to probe the function of CDK16 or develop therapies targeting it are faced with a critical choice of methodology: the rapid and reversible action of small molecule inhibitors or the targeted genetic suppression offered by small interfering RNA (siRNA).
This guide provides an objective comparison of these two powerful techniques for inhibiting CDK16, supported by experimental data and detailed methodologies. We will delve into their mechanisms of action, on-target and off-target effects, and the practical considerations for their application in a research setting.
At a Glance: Small Molecule Inhibitors vs. siRNA
| Feature | Small Molecule Inhibitor (e.g., Rebastinib) | siRNA Knockdown |
| Mechanism of Action | Competitively binds to the ATP-binding pocket of CDK16, directly inhibiting its kinase activity.[1][3] | Utilizes the RNA interference (RNAi) pathway to mediate the degradation of CDK16 mRNA, preventing protein synthesis. |
| Primary On-Target Effect | Reduction in the phosphorylation of CDK16 substrates. | Decrease in the total cellular protein level of CDK16.[4] |
| Speed of Action | Rapid, with effects observable within minutes to hours.[5] | Slower, typically requiring 24-72 hours for significant protein depletion.[6][7] |
| Reversibility | Generally reversible upon removal of the compound. | Long-lasting, with effects persisting for several days until new mRNA and protein are synthesized. |
| Specificity | Potential for off-target effects on other kinases with similar ATP-binding sites.[8][9] For example, the PARP inhibitor rucaparib (B1680265) has been found to inhibit CDK16 as an off-target.[10] | Potential for off-target gene silencing due to sequence homology, particularly in the "seed region" of the siRNA.[11][12][13] |
Delving Deeper: A Quantitative Look
Table 1: Efficacy of CDK16 Inhibition
| Method | Target | Cell Line | Concentration/Dose | Observed Effect | Citation |
| Small Molecule Inhibitor (Rebastinib) | CDK16 | COS1 | 1 µM | Potent inhibition of CDK16-dependent phosphorylation of Cyclin Y at Ser336. | [1] |
| siRNA Knockdown | CDK16 | Huh7 and HCCLM9 (Hepatocellular Carcinoma) | Not Specified | Significant reduction in CDK16 protein levels, leading to G2/M cell cycle arrest and increased apoptosis. | [4] |
| siRNA Knockdown | CDK16 | A549 (Lung Cancer) | Not Specified | Knockdown of CDK16 leads to the accumulation of p53. | [14] |
Table 2: Off-Target Effect Considerations
| Method | Potential Off-Target Mechanism | Mitigation Strategies |
| Small Molecule Inhibitor | Inhibition of other kinases due to conserved ATP-binding pockets.[8] | - Use of highly selective inhibitors (when available).- Perform kinome-wide screening to identify off-targets.- Use the lowest effective concentration. |
| siRNA Knockdown | - miRNA-like off-target effects due to partial complementarity of the seed region to unintended mRNAs.[12][15]- Induction of an interferon response by double-stranded RNA.[15] | - Use of multiple different siRNAs targeting the same gene.- Perform a dose-response to find the lowest effective concentration.- Use chemically modified siRNAs to reduce off-target binding.[11][13]- Perform rescue experiments with an siRNA-resistant version of the target gene.[15] |
Signaling Pathways and Experimental Logic
To visualize the distinct points of intervention of small molecule inhibitors and siRNA, as well as the typical workflow for their experimental validation, the following diagrams are provided.
References
- 1. Structure and inhibitor specificity of the PCTAIRE-family kinase CDK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles, molecular interactions, and therapeutic value of CDK16 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and inhibitor specificity of the PCTAIRE-family kinase CDK16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Guide to CDK16 Inhibitor Rescue Experiments
For Immediate Release
Recent advancements in oncology have highlighted Cyclin-Dependent Kinase 16 (CDK16) as a promising therapeutic target in various cancers, including triple-negative breast cancer and non-small cell lung cancer. As an atypical PCTAIRE kinase, CDK16 plays a crucial role in cell proliferation, migration, and tumorigenesis. The development of selective CDK16 inhibitors has opened new avenues for targeted cancer therapy. However, the potential for acquired resistance necessitates a deeper understanding of the mechanisms that can rescue cancer cells from CDK16 inhibition. This guide provides a comparative analysis of experimental data related to CDK16 inhibition and rescue, offering valuable insights for researchers, scientists, and drug development professionals.
While a specific compound designated "Cdk-IN-16" was not identified in publicly available literature, this guide focuses on known CDK16 inhibitors and the experimental strategies employed to investigate resistance and rescue phenomena.
Performance Comparison of Known CDK16 Inhibitors
The efficacy of small molecule inhibitors targeting CDK16 has been evaluated in various studies. The following table summarizes the in vitro kinase assay data for two notable inhibitors, Rebastinib and Dabrafenib, which have demonstrated potent inhibition of CDK16.
| Compound | Target | IC50 (nM) | Assay Condition |
| Rebastinib | CDK16 | 1.5 | In vitro kinase assay with E. coli-purified CDK16 activated by COS1-purified cyclin Y/14-3-3 complex.[1] |
| Dabrafenib | CDK16 | Not specified, but potent | In vitro kinase assay with E. coli-purified CDK16 activated by COS1-purified cyclin Y/14-3-3 complex.[1] |
| FMF-04-159-R | CDK14/CDK16 | 139.1 | Not specified.[2] |
CDK16 Signaling Pathway
CDK16, in complex with its regulatory partner Cyclin Y (CCNY), is implicated in multiple signaling pathways that drive cancer progression. A key downstream substrate of the CDK16/CCNY complex is PRC1 (Protein Regulating Cytokinesis 1). Phosphorylation of PRC1 by CDK16 is crucial for its function in cell proliferation. Furthermore, CDK16 expression has been shown to be regulated by microRNAs, such as miR-485-5p, which can bind to the 3' untranslated region (3'UTR) of the CDK16 transcript and suppress its translation.
CDK16 Rescue Experiments: Overcoming miRNA-mediated Suppression
A key mechanism for regulating CDK16 expression is through microRNA (miRNA)-mediated translational repression. Specifically, miR-485-5p has been identified as a regulator of the longer transcript of CDK16 by binding to its alternative 3'UTR. In a rescue experiment designed to circumvent this regulation, a mutant version of the long CDK16 transcript (CDK16-M) was created with a mutated binding site for miR-485-5p.
Experimental Protocol: Dual-Luciferase Reporter Assay
-
Cell Culture: A549, H1299, HEK293T, and HUVEC cell lines were maintained in appropriate media.
-
Plasmid Construction: Dual-luciferase reporter plasmids were constructed containing either the wild-type long 3'UTR of CDK16 (CDK16-L) or the mutant version with a disrupted miR-485-5p binding site (CDK16-M). A short 3'UTR version (CDK16-S) was used as a control.
-
Transfection: Cells were co-transfected with the reporter plasmids and either a miR-485-5p mimic or a negative control (NC) mimic.
-
Luciferase Assay: After 48 hours, luciferase activity was measured using a dual-luciferase reporter assay system. The relative luciferase activity was calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
Statistical Analysis: A t-test was performed to determine the statistical significance of the differences in luciferase activity.
Results of the Rescue Experiment
The co-transfection of the miR-485-5p mimic significantly reduced the luciferase activity of the reporter containing the wild-type long 3'UTR of CDK16 (CDK16-L) in all tested cell lines. In contrast, the luciferase activity of the reporter with the mutated miR-485-5p binding site (CDK16-M) was not significantly affected by the miR-485-5p mimic. Importantly, the CDK16-M construct was able to fully or partially rescue the reduced luciferase activity observed with the CDK16-L construct in the presence of the miR-485-5p mimic.[3] This demonstrates that mutating the miRNA binding site can effectively "rescue" the expression of CDK16 from miRNA-mediated suppression.
Conclusion
The study of CDK16 inhibitors and the mechanisms of resistance, such as the rescue of expression by circumventing miRNA-mediated suppression, are critical for the development of durable anti-cancer therapies. The experimental data presented here provide a framework for understanding how cancer cells might evade targeted therapies and offer a model for designing experiments to test strategies for overcoming such resistance. As research into CDK16 continues, a deeper understanding of its complex regulatory networks will be essential for realizing its full therapeutic potential.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Cdk-IN-16
Essential guidance for the safe handling and disposal of Cdk-IN-16, a crucial compound in contemporary research. Adherence to these protocols is vital for ensuring personnel safety and environmental protection.
This compound, also known as VU0467154, is a chemical compound utilized in laboratory research. Due to its potential hazards, including skin and eye irritation, respiratory sensitization, and suspected long-term health effects, it is imperative that all personnel handle and dispose of this substance with the utmost care and in accordance with established safety protocols.[1] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all relevant personnel are familiar with the information contained in the Safety Data Sheet (SDS). A chemical fume hood should be used to minimize the risk of inhalation.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or chemical fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound
-
Solutions containing this compound
-
Contaminated consumables (e.g., pipette tips, centrifuge tubes, gloves, bench paper)
-
Empty vials that once contained the compound
-
2. Waste Containment:
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, leak-proof hazardous waste container. The container should be marked with "Hazardous Chemical Waste" and the specific name "this compound".
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material such as vermiculite (B1170534) or sand.
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent or cleaning agent, and collect all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
4. Waste Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate list of the waste contents.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[1]
Experimental Workflow for this compound Disposal
References
Essential Safety and Logistics for Handling Cdk-IN-16
Disclaimer: A specific Safety Data Sheet (SDS) for Cdk-IN-16 is not publicly available. The following guidance is based on the known hazards of similar compounds, such as other CDK inhibitors, which may be considered hazardous and potentially cytotoxic.[1] It is imperative to treat this compound with a high degree of caution.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to hazardous chemicals. The minimum required PPE for handling this compound is outlined below.
| PPE Category | Item | Specifications & Use |
| Body Protection | Lab Coat | A flame-resistant lab coat should be worn at all times and fully buttoned to protect skin and clothing from spills.[1] |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended to provide an additional layer of protection. Gloves should be changed immediately if contaminated.[1] |
| Eye & Face Protection | Safety Goggles | Tight-fitting goggles are required to protect against chemical splashes.[1] |
| Face Shield | A face shield must be worn over safety goggles whenever there is a splash hazard, such as when preparing solutions or transferring large volumes.[1] | |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects.[1] |
| Respiratory Protection | Respirator | The use of a NIOSH-certified respirator may be necessary when working with the solid compound outside of a certified chemical fume hood or for spill cleanup. A risk assessment should be conducted to determine the appropriate type of respirator.[1] |
Operational Plan: Step-by-Step Handling Procedures
A strict operational workflow is critical to minimize the risk of exposure and contamination.
-
Preparation and Planning:
-
Review the Safety Data Sheets (SDS) for all chemicals to be used in the experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.[1]
-
Prepare and label all necessary equipment and solutions in advance.
-
-
Compound Handling (Weighing and Reconstitution):
-
All handling of solid this compound must be performed within a chemical fume hood to prevent the inhalation of airborne particles.[1]
-
Use an analytical balance inside the fume hood or a powder containment hood for weighing the compound.[1]
-
When reconstituting the compound, add the solvent slowly to the vial to avoid splashing.
-
Ensure the vial is securely capped before mixing.[1]
-
-
Experimental Procedures:
-
Conduct all experimental work involving this compound, such as cell culture additions and animal dosing, within a biological safety cabinet or chemical fume hood.[1]
-
Utilize disposable plasticware whenever possible to reduce the risk of cross-contamination and exposure during cleaning.[1]
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.[1]
-
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.[1] All waste contaminated with this compound must be treated as hazardous chemical waste.[2]
-
Waste Segregation:
-
Segregate all materials that have come into contact with this compound from general laboratory waste. This includes unused or expired compounds, contaminated consumables (e.g., pipette tips, gloves, bench paper), and empty vials.[2]
-
-
Waste Containment:
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, leak-proof hazardous waste container. The container should be marked with "Hazardous Chemical Waste" and the name "this compound".[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.[1][2]
-
Sharps: Dispose of any sharps contaminated with this compound in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.[3]
-
-
Storage and Disposal:
-
Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste, following all institutional and local regulations.[2]
-
Visual Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound from preparation to disposal.
Logical Relationship of Safety Measures
Caption: This diagram illustrates the relationship between the hazardous compound and the safety protocols in place.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
